Product packaging for 4-(4-Aminophenoxy)pyridine-2-carboxamide(Cat. No.:CAS No. 284462-80-2)

4-(4-Aminophenoxy)pyridine-2-carboxamide

Cat. No.: B1290018
CAS No.: 284462-80-2
M. Wt: 229.23 g/mol
InChI Key: UWFQBNUDTOONHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Aminophenoxy)pyridine-2-carboxamide (CAS 284462-37-9) is a high-purity chemical intermediate of significant importance in medicinal chemistry and anticancer research. Its primary research value lies in its role as a key building block in the synthesis of multikinase inhibitors, most notably Sorafenib (BAY 43-9006), an approved drug for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma . Researchers utilize this compound to prepare Sorafenib structural analogs for the development of novel antitumor agents . The compound's molecular structure, featuring a 4-aminophenoxy moiety attached to a pyridine-2-carboxamide core, serves as a central scaffold that can be further functionalized. Studies describe a synthetic pathway where this intermediate is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the diarylurea moiety characteristic of Sorafenib and its derivatives . Recent research has explored similar 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents, with some compounds demonstrating potent anti-proliferative activity against human cancer cell lines such as A549, HeLa, and MCF-7 by acting as receptor tyrosine kinase inhibitors . These derivatives are designed to occupy the ATP-binding pocket of kinases like c-Met, disrupting signal transduction pathways involved in cell proliferation and metastasis . This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O2 B1290018 4-(4-Aminophenoxy)pyridine-2-carboxamide CAS No. 284462-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminophenoxy)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-8-1-3-9(4-2-8)17-10-5-6-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFQBNUDTOONHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630468
Record name 4-(4-Aminophenoxy)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284462-80-2
Record name 4-(4-Aminophenoxy)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284462-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Aminophenoxy)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Aminophenoxy)pyridine-2-carboxamide basic properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Basic Properties of 4-(4-Aminophenoxy)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring, an aminophenoxy group, and a carboxamide functional group. This molecule is of significant interest in medicinal chemistry and pharmaceutical development, primarily serving as a critical building block in the synthesis of multi-kinase inhibitors.[1] Its pyridine-2-carboxamide scaffold is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, offering favorable properties such as improved water solubility and the capacity for hydrogen bonding with biological targets.[1]

This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for their determination, and its primary role in the synthesis of advanced pharmaceutical agents.

Physicochemical Properties

The basic physicochemical properties of this compound are summarized below. These parameters are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueReference
CAS Number 284462-80-2[2]
Molecular Formula C₁₂H₁₁N₃O₂[2]
Molecular Weight 229.23 g/mol [1][2]
Density 1.315 g/cm³[2]
Boiling Point 462.5°C at 760 mmHg[2]
Refractive Index 1.655[2]
Vapor Pressure 9.85E-09 mmHg at 25°C[2]

Role in Pharmaceutical Synthesis

The most prominent application of this compound is its role as a key intermediate in the industrial synthesis of Sorafenib, a potent multi-kinase inhibitor used in cancer therapy.[1] The compound provides the core phenoxypyridine structure of the final drug molecule. The synthesis generally involves the reaction of an N-methylated version of this intermediate with an isocyanate.[1]

G A 4-(4-Aminophenoxy)-N-methyl- pyridine-2-carboxamide C Sorafenib A->C Reaction B 4-chloro-3-(trifluoromethyl)phenyl isocyanate B->C Reaction

Caption: Logical relationship in the synthesis of Sorafenib.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the characterization of chemical compounds. The following sections describe methodologies for determining the pKa and aqueous solubility of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic nitrogen atoms like this compound, determining the pKa of its conjugate acid is crucial. Potentiometric titration is a common and accurate method for this purpose.[3]

Objective: To determine the pKa value(s) of this compound in an aqueous medium.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, boiled to remove CO₂

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 23 mg (0.1 mmol) of this compound and dissolve it in 50 mL of deionized water in a beaker. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).[3]

  • Initial pH Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Allow the pH reading to stabilize and record the initial value.

  • Titration with Acid: Fill a burette with standardized 0.1 M HCl. Add the titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record both the volume of HCl added and the corresponding pH reading.

  • Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the measured pH values against the volume of HCl added to generate a titration curve.

    • Determine the equivalence point (Veq) from the point of maximum slope on the curve (or by using the first or second derivative plot).

    • The pH at the half-equivalence point (Veq/2) corresponds to the pKa of the most basic functional group (likely the aniline nitrogen).

    • If other basic sites exist (like the pyridine nitrogen), additional inflection points may be observed. The pKa is calculated at each half-neutralization point.[3]

  • Replicates: Perform the titration in triplicate to ensure reproducibility and report the mean pKa value with the standard deviation.[3]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in Deionized Water B Add KCl to Maintain Ionic Strength A->B D Add 0.1 M HCl in Increments B->D C Calibrate pH Meter C->D E Record pH and Volume after Each Addition D->E E->D Repeat until past equivalence point F Plot pH vs. Volume HCl E->F G Determine Equivalence Point (Veq) F->G H Calculate pKa (pH at Veq/2) G->H

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a critical parameter for drug candidates, influencing absorption and bioavailability. The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.[4]

Objective: To determine the equilibrium solubility of this compound in aqueous buffer at a physiologically relevant pH and temperature.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermostatic shaker bath or incubator capable of maintaining 37 ± 1°C.[5]

  • Glass vials with screw caps

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard solutions

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains visible.

  • Incubation: Add a known volume of pre-warmed (37°C) PBS (pH 7.4) buffer to the vial.[5]

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker bath set to 37°C. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4] Preliminary experiments can determine the minimum time required.[5]

  • Phase Separation: After incubation, allow the vials to stand undisturbed at 37°C for a short period to allow larger particles to settle. Then, centrifuge the vials at high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same buffer with known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.

  • Replicates: The experiment should be performed in at least triplicate.[5]

G cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solid Compound to Vial B Add pH 7.4 Buffer A->B C Agitate at 37°C for 24-48 hours B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant (0.22 µm filter) D->E G Analyze Samples and Standards by HPLC-UV E->G F Prepare Standard Solutions F->G H Calculate Concentration from Calibration Curve G->H

Caption: Workflow for solubility determination by the shake-flask method.

References

An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide: Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-aminophenoxy)pyridine-2-carboxamide, a key chemical intermediate in the synthesis of the multi-kinase inhibitor, Sorafenib. This document details the compound's chemical structure, physical and spectral properties, and established synthesis protocols. A particular focus is placed on providing detailed experimental procedures to facilitate its laboratory preparation. Visual diagrams are included to illustrate the synthetic workflow, providing a clear and concise reference for researchers in medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound featuring a pyridine-2-carboxamide core linked to a 4-aminophenoxy moiety through an ether bond.

Chemical Structure:

Key Identifiers:

  • CAS Number: 284462-80-2[1]

  • Molecular Formula: C₁₂H₁₁N₃O₂[1]

  • Molecular Weight: 229.23 g/mol [1]

  • IUPAC Name: this compound

Physicochemical and Spectral Data

A summary of the known quantitative data for this compound and its closely related N-methyl analogue is presented below. The data for the N-methyl derivative is included for comparative reference due to its prevalence in the context of Sorafenib synthesis.

PropertyThis compound4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamideReference(s)
Molecular Formula C₁₂H₁₁N₃O₂C₁₃H₁₃N₃O₂[1]
Molecular Weight 229.23 g/mol 243.26 g/mol [1][2]
CAS Number 284462-80-2284462-37-9[1][2]
Melting Point Not available116.0 to 120.0 °C[3]
Boiling Point 462.5 °C at 760 mmHgNot available[1]
Density 1.315 g/cm³Not available[1]
Appearance Not availableWhite to Light yellow to Light orange powder[3]

Spectral Data Summary:

  • ¹H NMR (¹H Nuclear Magnetic Resonance): Spectral data for the deuterated N-methyl analog, [4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide, in CDCl₃ shows characteristic peaks at δ 8.32 (d, 1H), 7.99 (br, 1H), 7.66 (s, 1H), 6.91-6.85 (m, 3H), 6.69 (m, 2H), and 3.70 (br, s, 2H).

  • ¹³C NMR (¹³C Nuclear Magnetic Resonance): While specific data for the title compound is unavailable, characteristic shifts for the pyridine and aminophenoxy rings would be expected.

  • IR (Infrared) Spectroscopy: The IR spectrum of the N-methyl analog shows characteristic absorptions for N-H and C=O stretching vibrations. The spectrum of 4-aminopyridine, a related structural component, displays N-H asymmetric stretching around 3436 cm⁻¹ and C=N stretching of the pyridine ring at 1602 cm⁻¹.[4]

  • Mass Spectrometry (MS): The exact mass of the N-methyl analog is reported as 243.100776666 Da.[2]

Synthesis of this compound

The synthesis of this compound is a critical step in the production of Sorafenib. The most common synthetic strategies involve the nucleophilic aromatic substitution of a 4-halopyridine derivative with 4-aminophenol. Below are detailed experimental protocols adapted from patent literature.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process starting from a suitable picolinic acid derivative.

G Synthesis Workflow for this compound cluster_0 Step 1: Amidation cluster_1 Step 2: Etherification start 4-Chloropicolinoyl chloride reagent1 Ammonia or Amine start->reagent1 intermediate 4-Chloropyridine-2-carboxamide reagent1->intermediate reagent2 4-Aminophenol intermediate->reagent2 product This compound reagent2->product base Base (e.g., K₂CO₃, KOtBu) base->product in DMF

Caption: Synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of the N-methyl analog from 4-chloro-N-methylpyridine-2-carboxamide

This protocol details the synthesis of the N-methyl derivative, which follows the same principles for the synthesis of the primary amide.

Materials:

  • 4-Aminophenol

  • Potassium tert-butoxide

  • 4-chloro-N-methylpyridine-2-carboxamide

  • Anhydrous potassium carbonate

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flask containing dry DMF (100 mL), add 4-aminophenol (9.54 g, 0.087 mol) and potassium tert-butoxide (10.3 g, 0.092 mol) sequentially.

  • Stir the mixture at room temperature for 2 hours. The solution will turn deep brown.

  • To the reaction mixture, add 4-chloro-N-methylpyridine-2-carboxamide (13.68 g, 0.079 mol) and anhydrous potassium carbonate (6.5 g, 0.0467 mol).

  • Heat the mixture to 80 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a solution of ethyl acetate (150 mL) and saturated brine (150 mL).

  • Stir the mixture and then separate the layers.

  • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated brine (3 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Role in Drug Development and Signaling Pathways

The primary significance of this compound in drug development is its role as a direct precursor to Sorafenib. Sorafenib is a potent inhibitor of multiple kinases involved in tumor progression and angiogenesis.

While there is limited information on the specific biological activity of this compound itself, its structural features are common in molecules designed to interact with biological targets. The pyridine-2-carboxamide scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.

The ultimate product, Sorafenib, exerts its therapeutic effect by inhibiting the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. It also targets receptor tyrosine kinases such as VEGFR and PDGFR, thereby inhibiting tumor angiogenesis.

G Context of this compound in Sorafenib's Mechanism intermediate 4-(4-Aminophenoxy) pyridine-2-carboxamide sorafenib Sorafenib intermediate->sorafenib Synthesis raf_mek_erk RAF/MEK/ERK Pathway sorafenib->raf_mek_erk Inhibits vegfr_pdgfr VEGFR/PDGFR Signaling sorafenib->vegfr_pdgfr Inhibits proliferation Tumor Cell Proliferation raf_mek_erk->proliferation Promotes angiogenesis Tumor Angiogenesis vegfr_pdgfr->angiogenesis Promotes

Caption: Role of the intermediate in the context of Sorafenib's action.

Conclusion

This compound is a fundamentally important molecule in the synthesis of the anticancer drug Sorafenib. Its synthesis is well-established, and this guide provides the necessary details for its preparation in a research setting. While its own biological activity is not extensively studied, its structural motifs are of significant interest in medicinal chemistry. This document serves as a valuable technical resource for professionals engaged in the synthesis and development of novel therapeutics.

References

An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide: A Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-aminophenoxy)pyridine-2-carboxamide, a pivotal intermediate in the synthesis of multi-kinase inhibitors, most notably Sorafenib. While not a therapeutic agent in itself, its discovery and development are intrinsically linked to the quest for novel cancer therapies. This document details its history, synthesis, and physicochemical properties, and contextualizes its importance through the mechanism of action of the final drug product it enables.

Discovery and History

The history of this compound is not one of a standalone discovery but is deeply embedded in the development of the multi-kinase inhibitor, Sorafenib (marketed as Nexavar®). The journey to synthesize Sorafenib, a compound designed to target key signaling pathways in cancer, necessitated the development of a robust synthetic route for its core structure.

The initial disclosure of Sorafenib and its synthesis by Bayer is a key milestone.[1] The synthetic strategies outlined in early patents and publications revealed the necessity of key building blocks, including the phenoxypyridine scaffold. This compound and its N-methylated analog, 4-(4-aminophenoxy)-N-methylpicolinamide, emerged as crucial intermediates in this process.[2][3][4][5][6][7][8][9][10]

The development of scalable and efficient syntheses for these intermediates was a significant focus of process chemistry research to support the clinical development and commercial production of Sorafenib.[8] Over the years, various synthetic modifications and optimizations have been reported in scientific literature and patents, highlighting the ongoing importance of this molecular scaffold in medicinal chemistry.[4][11]

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₁N₃O₂[12]
Molecular Weight 229.23 g/mol [12]
CAS Number 284462-80-2[12]
Density 1.315 g/cm³[12]
Boiling Point 462.5°C at 760 mmHg[12]
Refractive Index 1.655[12]
Vapor Pressure 9.85E-09 mmHg at 25°C[12]

Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a representative example based on published methods for the synthesis of the closely related N-methyl analog, which can be adapted for the title compound.

Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide [2][3][6]

  • Step 1: Formation of the Phenoxide

    • A solution of 4-aminophenol (9.6 g, 88.0 mmol) in dry N,N-dimethylformamide (150 mL) is treated with potassium tert-butoxide (10.29 g, 91.69 mmol).

    • The resulting reddish-brown mixture is stirred at room temperature for 2 hours to ensure the complete formation of the potassium phenoxide salt.

  • Step 2: Nucleophilic Aromatic Substitution

    • To the reaction mixture from Step 1, 4-chloro-N-methylpicolinamide (15.0 g, 87.9 mmol) and anhydrous potassium carbonate (6.5 g, 47.0 mmol) are added.

    • The mixture is heated to 80°C under a nitrogen atmosphere for 6 hours.

  • Step 3: Workup and Purification

    • The reaction mixture is cooled to room temperature and then poured into a mixture of ethyl acetate (500 mL) and brine (500 mL).

    • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid.

Synthesis of the Precursor 4-Chloro-N-methylpicolinamide [2]

  • Step 1: Acid Chloride Formation

    • Anhydrous N,N-dimethylformamide (0.1 mL) is added to thionyl chloride (90 mL) at 50°C under a nitrogen atmosphere.

    • Picolinic acid (30 g, 0.244 mol) is added portionwise over 30 minutes.

    • The solution is heated to reflux for 17 hours, during which a yellow solid precipitates.

    • The mixture is cooled, diluted with toluene (200 mL), and concentrated under reduced pressure to yield 4-chloropicolinoyl chloride.

  • Step 2: Amidation

    • 4-Chloropicolinoyl chloride (20.0 g, 113.7 mmol) is added portionwise to a 2.0 M solution of methylamine in tetrahydrofuran (350 mL) and methanol (70 mL) at 0°C.

    • The mixture is stirred at ambient temperature for 2 hours and then concentrated.

    • The residue is dissolved in ethyl acetate (350 mL), washed with brine, dried over sodium sulfate, and concentrated to provide 4-chloro-N-methylpicolinamide as a yellow, crystalline solid.

Role in Drug Development: Precursor to Sorafenib

As established, this compound is a critical building block for the synthesis of Sorafenib. The final step in the synthesis of Sorafenib involves the reaction of the amino group of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea linkage.

G 4-(4-Aminophenoxy)-N-methylpicolinamide 4-(4-Aminophenoxy)-N-methylpicolinamide Sorafenib Sorafenib 4-(4-Aminophenoxy)-N-methylpicolinamide->Sorafenib Urea formation 4-chloro-3-(trifluoromethyl)phenyl_isocyanate 4-chloro-3-(trifluoromethyl)phenyl_isocyanate 4-chloro-3-(trifluoromethyl)phenyl_isocyanate->Sorafenib

Caption: Synthetic pathway from the intermediate to Sorafenib.

Mechanism of Action and Signaling Pathways (of Sorafenib)

While there is no known biological activity of this compound itself, its importance is defined by the potent activity of Sorafenib. Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.

The primary targets of Sorafenib include:

  • RAF/MEK/ERK pathway: Sorafenib inhibits Raf-1 and B-Raf, key kinases in this pathway that are often constitutively active in various cancers, leading to uncontrolled cell proliferation.

  • Receptor Tyrosine Kinases (RTKs): Sorafenib inhibits VEGFR-2, VEGFR-3, and PDGFR-β, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen). It also inhibits other RTKs such as c-KIT and FLT-3.

The dual action of inhibiting both tumor cell proliferation and angiogenesis contributes to the clinical efficacy of Sorafenib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis c-KIT c-KIT Survival Survival c-KIT->Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Survival Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->c-KIT Sorafenib->RAF

Caption: Simplified signaling pathways inhibited by Sorafenib.

Conclusion

This compound is a prime example of a molecule whose significance is derived from its role as a key intermediate in the synthesis of a life-saving drug. While it does not possess intrinsic therapeutic properties, the development of efficient and scalable synthetic routes to this compound has been a critical enabler for the widespread clinical use of Sorafenib. This technical guide has provided a detailed overview of its history, synthesis, and physicochemical characteristics, offering valuable insights for researchers and professionals in the field of drug development and medicinal chemistry. The understanding of such key intermediates is fundamental to the broader landscape of pharmaceutical sciences.

References

The Emerging Therapeutic Potential of 4-(4-Aminophenoxy)pyridine-2-carboxamide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine-2-carboxamide scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in biologically active compounds.[1] A notable example is the 4-(4-aminophenoxy)pyridine-2-carboxamide core, which has garnered significant attention for its therapeutic potential, particularly in oncology. Derivatives of this scaffold have demonstrated potent and selective inhibitory activity against a range of protein kinases implicated in cancer progression, including c-Met, FLT3, HPK1, and SHP2. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their anticancer properties. We present a summary of their quantitative biological data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways to facilitate further research and drug development in this promising area.

Introduction: The this compound Scaffold

The unique arrangement of a pyridine ring, a carboxamide group, and an aminophenoxy moiety in this compound provides a versatile platform for the design of targeted therapeutics. The pyridine nitrogen enhances water solubility and offers a key hydrogen bond acceptor, while the carboxamide group can participate in various interactions with biological targets. The aminophenoxy tail allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The core structure is a key intermediate in the synthesis of numerous biologically active molecules.

Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, with the most significant findings in the field of oncology.

Anticancer Activity: Kinase Inhibition

A primary mechanism of action for the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

  • c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a role in tumor cell migration and invasion.[2] Overexpression and activation of c-Met are observed in various human cancers. Several 4-(4-aminophenoxy)picolinamide derivatives have been developed as potent c-Met inhibitors. Notably, one derivative demonstrated significantly stronger inhibitory activity against the A549 lung cancer cell line than the approved drug cabozantinib.[3] Mechanistic studies revealed that this compound induces apoptosis and causes cell cycle arrest in the G0/G1 phase.[3]

  • FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation and survival of hematopoietic progenitor cells.[4] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). A number of pyridine and pyrazole carboxamide derivatives have shown potent inhibitory activity against both wild-type and mutated forms of FLT3, highlighting their potential for the treatment of AML.[5][6]

  • HPK1 Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling and is considered an attractive target for cancer immunotherapy.[7] By inhibiting HPK1, the anti-tumor immune response can be enhanced. Several series of pyridine-2-carboxamide analogues have been reported with strong HPK1 inhibitory activity in both enzymatic and cellular assays.[7]

  • SHP2 Inhibition: Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of proliferation pathways and immune checkpoint signaling in various cancers.[8] Novel substituted pyridine carboxamide derivatives have been discovered as potent allosteric SHP2 inhibitors, demonstrating antiproliferative effects in leukemia cell lines and in vivo antitumor efficacy in mouse models.[8]

Other Biological Activities

While the primary focus has been on cancer, the pyridine-2-carboxamide scaffold is also associated with other therapeutic properties, including antimicrobial and anti-inflammatory activities. Further research is warranted to fully explore these potential applications.

Quantitative Data Summary

The following tables summarize the in vitro biological activity data for selected derivatives of this compound.

Table 1: c-Met Kinase Inhibitory Activity and Antiproliferative Activity of Selected Derivatives

Compound IDTargetCell LineIC50 (nM)Antiproliferative IC50 (µM)Reference
Compound [I]c-Met-46.5-[3]
A549 (Lung)-0.26[3]
HeLa (Cervical)-0.82[3]
MCF-7 (Breast)-2.35[3]
Cabozantinibc-Met-5.4-[9]
Pyridine-bioisostere 4c-Met-4.9-[9]

Table 2: FLT3 Kinase Inhibitory Activity and Antiproliferative Activity of Selected Derivatives

Compound IDTargetCell LineIC50 (nM)Antiproliferative IC50 (nM)Reference
Compound 8tFLT3-0.089-[5]
MV4-11 (AML)-1.22[5]
Compound 14mFLT3-<10-[6]
Leukemia Cells-0.29 - 950[6]
Compound 8vFLT3-ITD-D835Y-1.5-[10]
Ba/F3-FLT3-ITD-D835Y-10.5[10]
MV4-11 (AML)-6.8[10]

Table 3: HPK1 Kinase Inhibitory Activity of Selected Derivatives

Compound IDTargetAssayIC50 (nM)Reference
Compound 19HPK1Enzymatic<10[7]
Compound 9HPK1Cellular (pSLP76)219[11]
Compound 12HPK1Cellular (pSLP76)91[11]
Diaminopyrimidine carboxamide 1HPK1TR-FRET64[12]

Table 4: SHP2 Phosphatase Inhibitory Activity and Antiproliferative Activity of Selected Derivatives

Compound IDTargetCell LineIC50 (nM)Antiproliferative IC50 (nM)Reference
Compound C6SHP2-0.13-[8]
MV-4-11 (AML)-3.5[8]
SBI-4668SHP2-E76K-1800-
BT-549 (Breast)-5400
MDA-MB-468 (Breast)-2500

Experimental Protocols

General Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves a nucleophilic aromatic substitution reaction. Typically, a 4-chloropyridine-2-carboxamide derivative is reacted with a substituted 4-aminophenol in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at an elevated temperature. The resulting product can then be further modified at the amine or carboxamide functional groups to generate a library of derivatives.

G cluster_0 General Synthesis Scheme start1 4-Chloropyridine-2-carboxamide Derivative product This compound Derivative start1->product start2 Substituted 4-Aminophenol start2->product reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagents->product modification Further Derivatization product->modification final_product Library of Derivatives modification->final_product

Figure 1. General synthetic workflow for this compound derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells (e.g., A549, HepG2, HCT116) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

G cluster_1 MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 G->H

Figure 2. Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V and distinguishing viable, apoptotic, and necrotic cells with propidium iodide (PI).

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Kinase Inhibition Assay (General Protocol)

Kinase activity can be measured using various assay formats, such as ADP-Glo™, LanthaScreen™, or ELISA-based assays. The general principle involves incubating the kinase with a substrate and ATP, and then detecting the amount of product formed or ATP consumed.

  • Reaction Setup: In a microplate, add the kinase, a specific substrate, ATP, and the test inhibitor at various concentrations in a kinase assay buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent. The detection method will vary depending on the assay kit used (e.g., luminescence for ADP-Glo™, fluorescence resonance energy transfer for LanthaScreen™, or antibody-based detection for ELISA).

  • Signal Measurement: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by this compound derivatives.

G cluster_2 c-Met Signaling Pathway Inhibition HGF HGF cMet c-Met Receptor HGF->cMet P P cMet->P Autophosphorylation Inhibitor 4-(4-Aminophenoxy) pyridine-2-carboxamide Derivative Inhibitor->cMet Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Response Cell Proliferation, Survival, Migration Downstream->Response Block X

Figure 3. Inhibition of the c-Met signaling pathway.

G cluster_3 FLT3 Signaling Pathway Inhibition in AML FLT3_ligand FLT3 Ligand FLT3_receptor FLT3 Receptor FLT3_ligand->FLT3_receptor P P FLT3_receptor->P Dimerization & Autophosphorylation Inhibitor Pyridine/Pyrazole Carboxamide Derivative Inhibitor->FLT3_receptor Downstream Downstream Signaling (e.g., STAT5, RAS-MAPK) P->Downstream Response Leukemic Cell Proliferation & Survival Downstream->Response Block X

Figure 4. Inhibition of the FLT3 signaling pathway in AML.

G cluster_4 HPK1-Mediated T-Cell Regulation and Inhibition TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Negative_Regulation Negative Regulation HPK1->Negative_Regulation Inhibitor Pyridine-2-carboxamide Derivative Inhibitor->HPK1 Negative_Regulation->T_Cell_Activation Block X

Figure 5. Inhibition of HPK1 to enhance T-cell activation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel targeted therapies, particularly for the treatment of cancer. The derivatives have demonstrated potent and selective inhibition of key oncogenic kinases, leading to significant antiproliferative and pro-apoptotic effects in various cancer cell lines. The versatility of this scaffold allows for extensive medicinal chemistry optimization to further improve efficacy, selectivity, and pharmacokinetic profiles. Future research should focus on expanding the structure-activity relationship studies, exploring novel derivatives with activity against other clinically relevant targets, and advancing the most promising candidates into in vivo studies and clinical development. The detailed methodologies and compiled data within this guide aim to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

Spectroscopic and Synthetic Profile of 4-(4-Aminophenoxy)-N-methylpicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides spectroscopic and synthetic data for 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS: 284462-37-9) , a methylated analogue of the requested compound, 4-(4-aminophenoxy)pyridine-2-carboxamide. At the time of writing, detailed, publicly available spectroscopic data for the non-methylated primary amide could not be located. The structural difference is the presence of a methyl group on the amide nitrogen. This document is intended for researchers, scientists, and drug development professionals.

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide is a key intermediate in the synthesis of multi-kinase inhibitors, most notably Sorafenib.[1] Its chemical structure, comprising a pyridine ring, an ether linkage, and an aminophenyl group, makes it a valuable synthon in medicinal chemistry. Accurate spectroscopic characterization is crucial for quality control and reaction monitoring during the synthesis of more complex active pharmaceutical ingredients. This guide summarizes the available spectroscopic data (NMR, IR, and Mass Spectrometry) and outlines the experimental protocols for obtaining such data.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 4-(4-Aminophenoxy)-N-methylpicolinamide.

Table 1: Nuclear Magnetic Resonance (NMR) Data
NucleusData TypeReference Source
¹H NMRSpectrum Available[2]
¹³C NMRSpectrum Available[3]

Note: Specific peak assignments and coupling constants are not detailed in the referenced public sources but are available through specialized chemical data providers.

Table 2: Infrared (IR) Spectroscopy Data
TechniqueInstrumentKey Functional Group RegionsReference Source
ATR-IRBruker Tensor 27 FT-IRN-H stretch (amine), C=O stretch (amide), C-O-C stretch (ether)[3]
FTIRBruker Tensor 27 FT-IRN-H stretch (amine), C=O stretch (amide), C-O-C stretch (ether)[3]
Table 3: Mass Spectrometry (MS) Data
TechniqueMolecular FormulaMolecular WeightExact MassReference Source
GC-MSC₁₃H₁₃N₃O₂243.26 g/mol 243.100776666 Da[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-(4-Aminophenoxy)-N-methylpicolinamide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are then acquired on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid sample is placed directly on the ATR crystal of an IR spectrometer, such as a Bruker Tensor 27 FT-IR.[3] The spectrum is then recorded. For Fourier-transform infrared (FTIR) spectroscopy, the sample may be prepared as a KBr pellet.[3]

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer for ionization and mass analysis.[3] This provides information on the molecular weight and fragmentation pattern of the compound.

Synthesis and Analysis Workflow

The synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide is a critical step in the production of more complex molecules. The following diagrams illustrate the synthetic pathway and the subsequent analytical workflow.

synthesis_workflow aminophenol 4-Aminophenol reaction Nucleophilic Aromatic Substitution aminophenol->reaction chloro_amide 4-Chloro-N- methylpicolinamide chloro_amide->reaction base Base (e.g., K₂CO₃, KOtBu) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product 4-(4-Aminophenoxy)-N- methylpicolinamide reaction->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Synthetic pathway for 4-(4-Aminophenoxy)-N-methylpicolinamide.

The synthesized compound then undergoes rigorous spectroscopic analysis to confirm its identity and purity.

analysis_workflow start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy (ATR-FTIR) start->ir ms Mass Spectrometry (GC-MS) start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final Verified Compound data_analysis->final

Caption: Spectroscopic analysis workflow for structural verification.

References

An In-depth Technical Guide on the Solubility and Stability of 4-(4-Aminophenoxy)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine-2-carboxamide is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine-2-carboxamide core linked to an aminophenoxy group, is found in various biologically active molecules. This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of this compound, crucial parameters for its potential development as a therapeutic agent. Due to the limited publicly available experimental data for this compound (CAS: 284462-80-2), this guide incorporates data from structurally similar analogs, namely the N-methylated derivative, 4-(4-Aminophenoxy)-N-methylpicolinamide, and the fluorinated derivative, 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide, to provide estimations and a broader understanding of its physicochemical properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₁N₃O₂Vendor Information
Molecular Weight 229.24 g/mol Vendor Information
CAS Number 284462-80-2Vendor Information
Predicted Boiling Point 462.5°C at 760 mmHgLetopharm Limited
Predicted Density 1.315 g/cm³Letopharm Limited

Solubility Profile

Table 1: Estimated Solubility of this compound and its Analogs

SolventThis compound (Estimated)4-(4-Aminophenoxy)-N-methylpicolinamide4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide
Aqueous Buffer (pH 7.4) Poorly solubleNot reportedNot reported
Dimethyl Sulfoxide (DMSO) Slightly solubleSlightly soluble[1]Not reported
Methanol Slightly solubleSlightly soluble[1]Not reported
Acetonitrile Slightly soluble (with heating)Not reportedSlightly soluble (with heating)[2][3]
Chloroform Slightly soluble (with heating)Not reportedSlightly soluble (with heating)[2][3]

Disclaimer: The solubility profile for this compound is an estimation based on the reported solubilities of its N-methylated and fluorinated analogs.

Stability Profile

Understanding the chemical stability of a compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradants and develop stability-indicating analytical methods.

Table 2: Estimated Stability of this compound under Stress Conditions

Stress ConditionProposed Degradation PathwayPotential DegradantsEstimated Degradation
Acidic (e.g., 0.1 M HCl, 60°C) Hydrolysis of the amide bond, Ether linkage cleavage4-(4-Aminophenoxy)picolinic acid, 4-AminophenolModerate
Alkaline (e.g., 0.1 M NaOH, 60°C) Hydrolysis of the amide bond4-(4-Aminophenoxy)picolinic acid, 4-AminophenolSignificant
Oxidative (e.g., 3% H₂O₂, RT) Oxidation of the pyridine nitrogen, Oxidation of the aniline moietyN-oxide derivatives, Quinone-like structuresModerate to Significant
Thermal (e.g., 80°C, solid state) DecompositionTo be determinedLow to Moderate
Photolytic (e.g., ICH Q1B conditions) PhotodegradationTo be determinedModerate

Disclaimer: The stability profile and potential degradants are estimations based on the known reactivity of similar chemical scaffolds and have not been experimentally confirmed for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of solubility and stability. The following sections outline standard experimental protocols that can be adapted for this compound.

Kinetic Solubility Determination by HPLC

This method provides a high-throughput assessment of a compound's solubility in aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Equilibration: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Separation of Undissolved Compound: Filter the samples through a 0.45 µm filter plate to remove any precipitate.

  • Quantification: Analyze the filtrate by a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

  • Calibration: Prepare a calibration curve using known concentrations of the compound in a 50:50 mixture of acetonitrile and water.

  • Calculation: Determine the concentration of the dissolved compound in the PBS sample by comparing its peak area to the calibration curve.

Forced Degradation (Stress Testing) Protocol

This protocol is designed to identify potential degradation products and pathways.

  • Sample Preparation: Prepare solutions of this compound at a concentration of 1 mg/mL in the respective stress media.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH and heat at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 7 days. Dissolve the sample in a suitable solvent before analysis.

  • Photostability: Expose the solid compound and a solution in a quartz cuvette to light as per ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method, comparing them to an unstressed control sample.

Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A time-programmed gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (determined by UV scan, likely around 254 nm or 280 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Potential Signaling Pathway Involvement

The structural similarity of this compound to known kinase inhibitors suggests its potential to interact with cellular signaling pathways. Specifically, its N-methylated analog is a known intermediate in the synthesis of kinase inhibitors. The c-Src tyrosine kinase is a plausible target given its role in various cancers.

c_Src_Signaling_Pathway GF Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->RTK Src c-Src RTK->Src Activation Integrins Integrins FAK FAK Integrins->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Angiogenesis Angiogenesis Src->Angiogenesis Compound 4-(4-Aminophenoxy) pyridine-2-carboxamide Compound->Src Potential Inhibition FAK->Src Activation Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival STAT3->Proliferation

Caption: Potential inhibition of the c-Src signaling pathway.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of the solubility and stability of this compound.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment Kinetic Kinetic Solubility (Aqueous Buffer) Sol_Analysis HPLC-UV Analysis Kinetic->Sol_Analysis Thermo Thermodynamic Solubility (Various Solvents) Thermo->Sol_Analysis Sol_Data Solubility Data (µg/mL) Sol_Analysis->Sol_Data Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Stab_Method Develop Stability-Indicating HPLC Method Forced_Deg->Stab_Method Stab_Analysis HPLC-UV/MS Analysis Forced_Deg->Stab_Analysis Stab_Method->Stab_Analysis Deg_ID Degradant Identification Stab_Analysis->Deg_ID Stab_Data Stability Profile & Degradation Pathways Deg_ID->Stab_Data

Caption: Workflow for solubility and stability analysis.

Conclusion

While direct experimental data for this compound is limited, analysis of its structural analogs suggests it is likely a compound with low aqueous solubility and potential for degradation under hydrolytic and oxidative stress. The provided experimental protocols offer a robust framework for obtaining definitive solubility and stability data. Furthermore, its structural features warrant investigation into its potential as a kinase inhibitor, particularly targeting the c-Src signaling pathway. Further research is essential to fully characterize its physicochemical properties and biological activity to determine its viability as a drug development candidate.

References

The Versatile Precursor: A Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine-2-carboxamide and its N-substituted derivatives represent a pivotal scaffold in modern medicinal chemistry, serving as a key building block for a multitude of targeted therapies. This technical guide provides an in-depth overview of this precursor's synthesis, chemical properties, and its crucial role in the development of potent kinase inhibitors for the treatment of cancer and other diseases. The inherent structural features of this molecule, particularly the phenoxypyridine core, allow for strategic modifications that have led to the discovery of several clinically significant drugs.

Chemical Properties and Synthesis

The core structure of this compound features a pyridine ring linked to a phenyl ring through an ether bond, with an amine group on the phenyl ring and a carboxamide group on the pyridine ring. This arrangement provides multiple points for chemical modification, enabling the optimization of pharmacological properties.

Synthesis of a Key Intermediate: 4-(4-Aminophenoxy)-N-methylpicolinamide

A widely used and illustrative synthesis is that of the N-methylated analog, a direct precursor to the multi-kinase inhibitor Sorafenib.

Experimental Protocol:

A common synthetic route involves the reaction of 4-aminophenol with a chlorinated pyridine derivative.[1][2]

  • Step 1: Deprotonation of 4-aminophenol. To a solution of 4-aminophenol (1 g, 9.2 mmol) in anhydrous dimethylformamide (DMF, 20 mL), 1M potassium tert-butoxide in tetrahydrofuran (THF) (9.7 mL, 9.7 mmol) is added at room temperature. The mixture is stirred for 2 hours to facilitate the formation of the phenoxide.[1][2]

  • Step 2: Nucleophilic Aromatic Substitution. To the reaction mixture, (4-chloro-2-pyridyl)-N-methyl carboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) are added. The reaction is then heated to 80°C for 6 hours.[1][2]

  • Step 3: Workup and Purification. After cooling, the reaction mixture is extracted with ethyl acetate (50 mL). The organic layer is subsequently washed with brine (20 mL) and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid (yield: 2.2 g, 80%).[1][2]

This synthetic strategy can be adapted for the synthesis of the parent this compound by using 4-chloropyridine-2-carboxamide in the second step.

Applications in Drug Discovery

The this compound scaffold is central to the structure of several kinase inhibitors. By targeting specific kinases involved in cell signaling pathways, these drugs can effectively inhibit cancer cell proliferation and angiogenesis.

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is a prime example of a drug developed from this precursor. It is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway, as well as VEGFR and PDGFR.[3][4][5][6][7] This dual mechanism of action allows Sorafenib to both inhibit tumor cell proliferation and block tumor angiogenesis.[3][4][5]

Signaling Pathway and Mechanism of Action:

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth and division. In many cancers, this pathway is constitutively active due to mutations in proteins like BRAF. Sorafenib inhibits the kinase activity of RAF, thereby preventing the phosphorylation and activation of MEK and ERK, ultimately leading to a decrease in cell proliferation and survival.[3][6]

RAF_MEK_ERK_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF

RAF/MEK/ERK Signaling Pathway and Sorafenib's Mechanism of Action.
c-Met Inhibitors

Derivatives of this compound have also been developed as potent inhibitors of the c-Met receptor tyrosine kinase.[8] c-Met and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and metastasis of various cancers.[9][10][11][12][13]

Signaling Pathway and Mechanism of Action:

Upon HGF binding, c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[9][11][13] c-Met inhibitors competitively bind to the ATP-binding pocket of the c-Met kinase domain, preventing its activation and subsequent downstream signaling.[10]

cMET_pathway cluster_cytoplasm Cytoplasm HGF HGF cMET c-Met Receptor HGF->cMET PI3K PI3K cMET->PI3K RAS RAS cMET->RAS AKT AKT PI3K->AKT Cell_Functions Cell Proliferation, Survival & Migration AKT->Cell_Functions RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Functions cMet_Inhibitor c-Met Inhibitor cMet_Inhibitor->cMET

c-Met Signaling Pathway and the Action of c-Met Inhibitors.
HPK1 Inhibitors

More recently, the this compound scaffold has been utilized to develop inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[14][15][16] By inhibiting HPK1, these compounds can enhance the immune response against cancer cells, making them promising candidates for cancer immunotherapy.[17][18]

Signaling Pathway and Mechanism of Action:

Upon T-cell receptor (TCR) stimulation, HPK1 is activated and phosphorylates SLP-76, leading to the downregulation of TCR signaling.[19][20] HPK1 inhibitors block the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and sustaining T-cell activation and cytokine production.[20][21]

HPK1_pathway cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 TCR->SLP76 Activation HPK1->SLP76 Phosphorylation (Inhibition) Downstream Downstream Signaling SLP76->Downstream Inhibition Inhibition of T-Cell Activation SLP76->Inhibition Activation T-Cell Activation & Cytokine Production Downstream->Activation HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1

References

Therapeutic Potential of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine-2-carboxamide and its analogs represent a class of small molecules that have garnered significant interest in the field of oncology. Their structural motif serves as a versatile scaffold for the design of targeted therapies, primarily focusing on the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the potential therapeutic targets of these analogs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Primary Therapeutic Target: c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal players in cell growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a well-established driver of tumorigenesis and metastasis in a variety of human cancers. Analogs of this compound have been identified as potent inhibitors of c-Met kinase activity.

Quantitative Analysis of c-Met Inhibition

The inhibitory activity of these analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. The following table summarizes the in vitro c-Met inhibitory activity and antiproliferative effects of a representative set of 4-phenoxy-pyridine derivatives, which share a core structure with the titular compounds.

Compound IDc-Met Kinase IC50 (µM)A549 Cell IC50 (µM)MCF-7 Cell IC50 (µM)HepG2 Cell IC50 (µM)Ovcar-3 Cell IC50 (µM)
23k 1.432.16 ± 0.199.13 ± 0.6520.15 ± 2.649.65 ± 0.51

Data sourced from a study on 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors[1].

A particularly potent 4-(4-aminophenoxy)picolinamide derivative has demonstrated an IC50 value of 46.5 nM against c-Met kinase[2]. This highlights the potential for significant potency within this chemical class.

Secondary Therapeutic Target: VEGFR-2 Kinase

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Some 4-phenoxy-pyridine analogs have demonstrated dual inhibitory activity against both c-Met and VEGFR-2, suggesting a multi-targeted approach to cancer therapy.

Quantitative Analysis of VEGFR-2 Inhibition

The dual inhibitory profile of these compounds offers the potential for a broader and more robust antitumor effect by simultaneously targeting cancer cell proliferation and the tumor's blood supply.

Compound IDVEGFR-2 Kinase IC50 (µM)
23k 1.05

Data sourced from a study on 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors[1].

The lead compound from another study, while highly selective for c-Met, showed significantly less activity against VEGFR-2, with an IC50 value greater than 100,000 nM, indicating that selectivity can be engineered within this scaffold[2].

Signaling Pathways

The therapeutic effects of this compound analogs are mediated through the inhibition of critical downstream signaling cascades.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Inhibitor 4-(4-Aminophenoxy)pyridine -2-carboxamide Analog Inhibitor->cMet Inhibits

c-Met Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds. Below are representative protocols for key experiments.

In Vitro c-Met Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the c-Met enzyme.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (this compound analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the c-Met enzyme in kinase buffer.

  • Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a final DMSO concentration of <0.1%). Include a vehicle control (DMSO only).

  • Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound analogs.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & ADME Studies cluster_lead Lead Optimization A Library Design of Analogs B Chemical Synthesis A->B C Purification & Characterization B->C D Kinase Inhibition Assays (c-Met, VEGFR-2, etc.) C->D E Cell Proliferation Assays (e.g., MTT on Cancer Cell Lines) D->E F Apoptosis & Cell Cycle Analysis E->F G Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) F->G H Xenograft Tumor Models G->H I Toxicity Assessment H->I J Structure-Activity Relationship (SAR) Analysis I->J J->A Iterative Design

References

In Silico Modeling and Computational Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling and computational studies of 4-(4-aminophenoxy)pyridine-2-carboxamide and its analogues as potential anti-cancer agents. This class of compounds has demonstrated notable inhibitory activity against the c-Met kinase, a key receptor tyrosine kinase implicated in various malignancies. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for computational and biological validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound serves as a core scaffold for a series of potent inhibitors targeting the mesenchymal-epithelial transition factor (c-Met) receptor.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion; its dysregulation is a hallmark of many human cancers.[2] Consequently, c-Met has emerged as a promising therapeutic target for cancer drug discovery. This guide delves into the computational methodologies used to design and evaluate these inhibitors, alongside the experimental procedures for validating their biological activity.

Mechanism of Action

The primary mechanism of action for this compound and its derivatives is the inhibition of the c-Met receptor tyrosine kinase.[1] Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met undergoes dimerization and autophosphorylation, activating downstream signaling cascades, including the PI3K/AKT, MAPK/RAS, and STAT pathways.[2][3][4] These pathways are integral to promoting cell growth, proliferation, and survival. By binding to the ATP-binding pocket of the c-Met kinase domain, these inhibitors block its phosphorylation and subsequent activation, thereby impeding the downstream signaling events that contribute to tumorigenesis.[5]

Quantitative Data Summary

A derivative of this compound, identified as "Compound 46" in a key study, has shown significant promise. The available quantitative data for this and related compounds are summarized in the table below.

Compound IDTargetAssay TypeIC50 (nM)Cell LineAntiproliferative ActivityNotes
Compound 46 c-Met KinaseKinase Inhibition Assay46.5---
Compound 46 -Antiproliferative Assay-A549 (Lung Cancer)2.4 times more active than Cabozantinib-
Compound 12d c-Met KinaseKinase Inhibition Assay110--A 2-substituted-4-(2-fluorophenoxy) pyridine derivative.[5]
Compound 12d VEGFR-2Kinase Inhibition Assay190--Demonstrates dual inhibitory activity.[5]

Experimental Protocols

In Silico Modeling: Molecular Docking Protocol

This protocol outlines a general procedure for performing molecular docking studies to predict the binding mode of this compound analogues with the c-Met kinase.

  • Protein Preparation:

    • Obtain the crystal structure of the c-Met kinase domain from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound analogue.

    • Convert the 2D structure to a 3D conformation.

    • Assign appropriate atom types and charges.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Define the binding site on the c-Met kinase, typically centered on the ATP-binding pocket.

    • Utilize a docking program (e.g., AutoDock, Glide) to generate multiple binding poses of the ligand within the defined binding site.

    • Score the generated poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most probable binding mode.

    • Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.

    • Compare the predicted binding mode with known binding modes of other c-Met inhibitors to validate the results.

Biological Validation: c-Met Kinase Assay Protocol

This protocol describes a method to determine the in vitro inhibitory activity of the compounds against the c-Met kinase.

  • Reagents and Materials:

    • Recombinant human c-Met kinase domain.

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[6]

    • ATP.

    • Substrate peptide.

    • Test compound (dissolved in DMSO).

    • Kinase-Glo® Luminescent Kinase Assay kit.

  • Procedure:

    • Prepare a reaction mixture containing the c-Met kinase and the substrate in the kinase buffer.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[6]

    • Stop the reaction and measure the amount of ADP produced using the Kinase-Glo® assay, which correlates with kinase activity.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the c-Met kinase activity.

Cell-Based Assays

This protocol details the procedure for analyzing the effect of the compounds on the cell cycle of A549 lung cancer cells using flow cytometry.

  • Cell Culture and Treatment:

    • Culture A549 cells in appropriate media until they reach 70-80% confluency.

    • Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

This protocol describes how to assess the induction of apoptosis in cancer cells treated with the test compounds.

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., A549) to the desired confluency.

    • Treat the cells with the test compound at various concentrations for a specified time.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell populations are distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Invasion Motility & Invasion STAT->Invasion Inhibitor 4-(4-Aminophenoxy) pyridine-2-carboxamide Inhibitor->cMet Inhibits

Caption: The c-Met signaling pathway initiated by HGF binding.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Start Compound Design & Library Generation InSilico In Silico Screening (Molecular Docking) Start->InSilico Synthesis Chemical Synthesis of Lead Compounds InSilico->Synthesis Biochemical Biochemical Assays (c-Met Kinase Assay) Synthesis->Biochemical CellBased Cell-Based Assays (Proliferation, Apoptosis, Cell Cycle) Biochemical->CellBased Optimization Lead Optimization (SAR Studies) CellBased->Optimization Optimization->InSilico Iterative Refinement End Preclinical Candidate Optimization->End

Caption: Workflow for the discovery and validation of c-Met inhibitors.

References

Methodological & Application

Application Note: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-aminophenoxy)pyridine-2-carboxamide, a valuable building block in medicinal chemistry. The pyridine-2-carboxamide scaffold is a "privileged" structure due to its presence in numerous biologically active compounds.[1] This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including kinase inhibitors. The described synthetic method involves a nucleophilic aromatic substitution reaction followed by a reduction, providing a reliable route to the target compound.

Introduction

The pyridine-2-carboxamide moiety is a fundamental structural motif in a wide array of pharmacologically active agents, contributing to their therapeutic effects.[1] Its unique properties, including the ability to form crucial hydrogen bonds with biological targets and improved water solubility, make it a desirable feature in drug design.[1] The N-methylated analog of the target compound, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, is a known key intermediate in the industrial production of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1][2] This highlights the significance of this compound and its derivatives as precursors for the development of novel therapeutics. This application note details a robust laboratory-scale synthesis of this compound.

Chemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 284462-80-2[3]
Molecular Formula C₁₂H₁₁N₃O₂[3]
Molecular Weight 229.23 g/mol [3]
Density 1.315 g/cm³[3]
Boiling Point 462.5°C at 760 mmHg[3]
Appearance White to light yellow/orange powder/crystalline[2]
Melting Point 116.0 to 120.0 °C (for N-methyl analog)[2]

Synthesis Workflow

The synthesis of this compound can be achieved via a two-step process, as illustrated in the diagram below. The first step involves a nucleophilic aromatic substitution of 4-chloropicolinamide with 4-nitrophenol. The resulting nitro-intermediate is then reduced to the desired amino compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction cluster_purification Purification start_materials 4-Chloropicolinamide + 4-Nitrophenol intermediate 4-(4-Nitrophenoxy)pyridine-2-carboxamide start_materials->intermediate K₂CO₃, DMF, 80°C final_product This compound intermediate->final_product Pd/C, H₂, EtOH/THF purification Column Chromatography (DCM/MeOH) final_product->purification

Caption: Synthetic route for this compound.

Experimental Protocol

Materials and Equipment
  • 4-Chloropicolinamide

  • 4-Nitrophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Thin-layer chromatography (TLC) plates (silica gel with UV indicator)

Step 1: Synthesis of 4-(4-Nitrophenoxy)pyridine-2-carboxamide
  • To a stirred solution of 4-nitrophenol in anhydrous DMF, add anhydrous potassium carbonate.

  • Add 4-chloropicolinamide to the reaction mixture.

  • Heat the mixture to 80°C and stir overnight.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-(4-nitrophenoxy)pyridine-2-carboxamide.

Step 2: Synthesis of this compound
  • Suspend 4-(4-nitrophenoxy)pyridine-2-carboxamide in a mixture of ethanol and tetrahydrofuran.

  • Add 10% Pd/C catalyst to the suspension.

  • Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr apparatus) at room temperature and atmospheric pressure.

  • Stir the reaction mixture vigorously until the reaction is complete (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification
  • Purify the crude product by column chromatography on silica gel.

  • A suitable eluent system is a gradient of dichloromethane (DCM) to a mixture of DCM and methanol (e.g., starting with 100% DCM and gradually increasing the methanol concentration to 5-10%).[1]

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Evaporate the solvent from the combined fractions under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • DMF is a suspected teratogen; avoid inhalation and skin contact.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and scalable for laboratory purposes, yielding a key intermediate for the development of medicinally important molecules. The provided characterization and purification techniques will aid researchers in obtaining a high-purity final product for further applications in drug discovery and development.

References

Application Notes & Protocols: Large-Scale Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the large-scale synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthetic strategy is designed to be robust, scalable, and efficient, starting from readily available materials.

Synthetic Strategy Overview

The synthesis of this compound is strategically divided into a four-step process. This pathway is optimized for large-scale production by utilizing a protected amine functionality (as a nitro group) to prevent side reactions and ensure high yields. The key steps involve:

  • Chlorination and Acyl Chloride Formation: Conversion of Pyridine-2-carboxylic acid to 4-Chloropyridine-2-carbonyl chloride using thionyl chloride.

  • Amidation: Formation of the primary amide, 4-Chloropyridine-2-carboxamide.

  • Etherification (SNAr): Nucleophilic aromatic substitution to couple the pyridine core with 4-nitrophenol.

  • Reduction: Reduction of the nitro group to the target primary amine.

The overall workflow is depicted below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amidation cluster_2 Step 3: Etherification (SNAr) cluster_3 Step 4: Reduction A Pyridine-2-carboxylic acid B 4-Chloropyridine-2-carbonyl chloride A->B SOCl2, DMF or Br2 Reflux C 4-Chloropyridine-2-carboxamide B->C NH4OH (aq) 0-10 °C D 4-(4-Nitrophenoxy)pyridine- 2-carboxamide C->D 4-Nitrophenol, K2CO3 DMF, Heat E 4-(4-Aminophenoxy)pyridine- 2-carboxamide (Final Product) D->E H2, Pd/C Ethanol/Methanol

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 4-Chloropyridine-2-carbonyl chloride

This protocol describes the chlorination of Pyridine-2-carboxylic acid. The use of thionyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF) or bromine is crucial for high yield and purity on a large scale.[1][2]

Protocol:

  • To a suitable reactor, charge thionyl chloride (SOCl2, 3.0-4.0 eq.).

  • Add N,N-dimethylformamide (DMF, 0.15 eq.) or Sodium Bromide (0.1 eq.) dropwise while maintaining the temperature between 40-50°C.[3]

  • Add Pyridine-2-carboxylic acid (1.0 eq.) portion-wise over 30 minutes.

  • Slowly heat the resulting mixture to reflux (approx. 85°C) and maintain for 6-16 hours, monitoring the reaction by HPLC.[1][3]

  • After completion, cool the mixture to room temperature.

  • Dilute with toluene and concentrate under reduced pressure to remove excess thionyl chloride. Repeat this process three times.[3]

  • The resulting residue, 4-Chloropyridine-2-carbonyl chloride, is a dry solid and can be used in the next step without further purification. A typical yield is around 79-82%.[1][3]

Quantitative Data Summary (Step 1)

Reagent Molar Ratio Key Parameters Typical Yield Reference
Pyridine-2-carboxylic acid 1.0 Substrate - [3]
Thionyl Chloride (SOCl2) 3.0 - 4.0 Reagent/Solvent - [1]
DMF or Bromine ~0.15 Catalyst - [1][3]

| Product | - | Temperature: 85°C, Time: 6-16 h | 79-82% |[1][3] |

Step 2: Synthesis of 4-Chloropyridine-2-carboxamide

This step involves the amidation of the crude acid chloride from Step 1.

Protocol:

  • Cool the crude 4-Chloropyridine-2-carbonyl chloride (1.0 eq.) in a suitable solvent like toluene or THF in a reactor to 0-5°C.

  • Slowly add concentrated aqueous ammonia (NH4OH, 2.0-3.0 eq.) dropwise, ensuring the temperature does not exceed 10°C.

  • Stir the mixture vigorously at 0-10°C for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-Chloropyridine-2-carboxamide as a solid.

Quantitative Data Summary (Step 2)

Reagent Molar Ratio Key Parameters Typical Yield
4-Chloropyridine-2-carbonyl chloride 1.0 Substrate -
Aqueous Ammonia (28-30%) 2.0 - 3.0 Reagent -

| Product | - | Temperature: 0-10°C, Time: 2-4 h | >90% |

Step 3: Synthesis of 4-(4-Nitrophenoxy)pyridine-2-carboxamide

This etherification is a critical step, forming the phenoxy-pyridine core via a nucleophilic aromatic substitution (SNAr) reaction. A patented method for a similar N-methyl analog highlights this approach for industrial applications.[4]

Protocol:

  • Charge a reactor with 4-Chloropyridine-2-carboxamide (1.0 eq.), 4-nitrophenol (1.1-1.2 eq.), and potassium carbonate (K2CO3, 1.5-2.0 eq.).

  • Add a polar aprotic solvent such as DMF or DMSO.

  • Heat the mixture to 80-100°C and maintain for 4-8 hours, monitoring completion by HPLC.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove inorganic salts, and then with a non-polar solvent like hexane to remove impurities.

  • Dry the product under vacuum to obtain 4-(4-Nitrophenoxy)pyridine-2-carboxamide.

Quantitative Data Summary (Step 3)

Reagent Molar Ratio Key Parameters Typical Yield Reference
4-Chloropyridine-2-carboxamide 1.0 Substrate - [4]
4-Nitrophenol 1.1 - 1.2 Reagent - [4]
Potassium Carbonate (K2CO3) 1.5 - 2.0 Base - [4]

| Product | - | Solvent: DMF, Temp: 80-100°C | ~85-95% |[4] |

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation is the preferred method for large-scale synthesis due to its efficiency and clean conversion.[4]

Protocol:

  • Charge a hydrogenation reactor with 4-(4-Nitrophenoxy)pyridine-2-carboxamide (1.0 eq.) and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalyst, typically 5-10% Palladium on Carbon (Pd/C), at a loading of 1-5% w/w relative to the substrate.

  • Pressurize the reactor with hydrogen gas (H2) to 50-100 PSI.

  • Stir the mixture at room temperature or slightly elevated temperature (30-40°C) until hydrogen uptake ceases (typically 4-12 hours).

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield high-purity this compound.

Quantitative Data Summary (Step 4)

Reagent Molar Ratio / Loading Key Parameters Typical Yield Reference
4-(4-Nitrophenoxy)pyridine-2-carboxamide 1.0 Substrate - [4]
Palladium on Carbon (5-10%) 1-5% w/w Catalyst - [4]
Hydrogen (H2) Excess Reagent - [4]

| Product | - | Solvent: Ethanol, Pressure: 50-100 PSI | >95% |[4] |

Logical Workflow Diagram

The following diagram illustrates the logical progression and quality control points in the synthesis.

Caption: Logical process flow with quality control checkpoints.

References

Application Notes and Protocols: 4-(4-Aminophenoxy)pyridine-2-carboxamide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine-2-carboxamide and its derivatives represent a versatile scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. This structural motif has been successfully employed to target various kinases implicated in cancer cell proliferation, survival, and angiogenesis. Notably, derivatives of this compound have shown significant inhibitory activity against key oncogenic kinases such as c-Met and Hematopoietic Progenitor Kinase 1 (HPK1).

The core structure, featuring a pyridine-2-carboxamide linked to an aminophenoxy group, provides a key hydrogen bonding pattern that facilitates binding to the hinge region of the kinase active site. Modifications at the amine and other positions on the aromatic rings allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These application notes provide an overview of the synthesis, biological activity, and relevant signaling pathways associated with kinase inhibitors derived from this compound.

Data Presentation: Biological Activity of this compound Derivatives

The following table summarizes the in vitro anti-proliferative activity of various derivatives of this compound against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Derivative 1 N-methyl on carboxamide, various urea substitutions on aminophenoxy groupHepG2 (Liver Cancer)0.8 - 15.2[1]
Derivative 1 N-methyl on carboxamide, various urea substitutions on aminophenoxy groupHCT116 (Colon Cancer)1.1 - 20.5[1]
Compound 5q N-methyl on carboxamide, specific trifluoromethyl benzamido substitution on aminophenoxy groupHepG2 (Liver Cancer)Potent activity[2]
Compound 5q N-methyl on carboxamide, specific trifluoromethyl benzamido substitution on aminophenoxy groupHCT116 (Colon Cancer)Potent activity[2]
Compound 23k 4-Phenoxy-Pyridine scaffold with undisclosed modificationsA549 (Lung Cancer)2.16[3]
Compound 23k 4-Phenoxy-Pyridine scaffold with undisclosed modificationsMCF-7 (Breast Cancer)9.13[3]
Compound 23k 4-Phenoxy-Pyridine scaffold with undisclosed modificationsHepG2 (Liver Cancer)20.15[3]
Compound 23k 4-Phenoxy-Pyridine scaffold with undisclosed modificationsOvcar-3 (Ovarian Cancer)9.65[3]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This protocol describes a common method for the synthesis of the core intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.

Materials:

  • 4-Aminophenol

  • Potassium tert-butoxide (KOtBu)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 4-Chloro-N-methylpicolinamide

  • Potassium carbonate (K2CO3)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminophenol (9.2 mmol) in anhydrous DMF (20 mL), add potassium tert-butoxide (9.7 mmol) at room temperature. Stir the mixture for 2 hours.

  • Add 4-chloro-N-methylpicolinamide (9.2 mmol) and potassium carbonate (4.6 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (50 mL).

  • Wash the organic layer with brine (20 mL) and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid.[4][5]

Protocol 2: Kinase Inhibition Assay (General Protocol for c-Met or HPK1)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against c-Met or HPK1 using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human c-Met or HPK1 enzyme

  • Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1 for c-Met, Myelin Basic Protein (MBP) for HPK1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • Add 1 µL of the diluted test inhibitor or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Add 2 µL of the recombinant kinase enzyme solution (e.g., 3 ng of HPK1 or 4 ng of c-Met).

    • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve.[6][7][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by inhibitors derived from this compound and a general workflow for their synthesis and evaluation.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF (Ligand) HGF->cMet Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: c-Met signaling pathway initiated by HGF binding.

HPK1_Signaling_Pathway cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activates Antigen Antigen Antigen->TCR Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates (Negative Regulation) JNK JNK SLP76->JNK Activates AP1 AP-1 JNK->AP1 T_Cell_Activation T-Cell Activation (Reduced) AP1->T_Cell_Activation Inhibitor HPK1 Inhibitor (e.g., from 4-aminophenoxy- pyridine-2-carboxamide) Inhibitor->HPK1 Inhibits

Caption: HPK1 negatively regulates T-cell activation.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (4-Aminophenol, 4-Chloropicolinamide) Reaction Chemical Synthesis (Protocol 1) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound 4-(4-Aminophenoxy) pyridine-2-carboxamide Derivative Characterization->Compound Kinase_Assay Kinase Inhibition Assay (Protocol 2) Compound->Kinase_Assay Cell_Assay Cell Proliferation Assay (IC50) Compound->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: Workflow for synthesis and evaluation of inhibitors.

References

Application Notes and Protocols for the Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of 4-(4-aminophenoxy)pyridine-2-carboxamide derivatives. These compounds are pivotal intermediates in the development of multi-kinase inhibitors, most notably Sorafenib, a drug used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The protocols outlined below are based on established literature methods and are intended to be a detailed resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound and its analogues represent a critical scaffold in modern pharmacology. Their utility stems from their role as key building blocks in the synthesis of targeted cancer therapies that inhibit signaling pathways crucial for tumor growth and proliferation, such as the Raf/MEK/ERK pathway. The synthetic route to these compounds typically involves a multi-step process, including the formation of a pyridine-2-carboxamide core, followed by an ether linkage to a substituted aminophenol. This document provides detailed experimental procedures for the synthesis of a representative derivative, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, along with relevant characterization data.

Synthetic Pathway Overview

The synthesis of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide can be achieved through a three-step process starting from 2-picolinic acid. The general synthetic scheme is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Etherification cluster_2 Step 3: Urea Formation (Example Application) A 2-Picolinic Acid B 4-Chloro-N-methyl-2-pyridinecarboxamide A->B  SOCl2, DMF (cat.)  40% aq. MeNH2 D 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide B->D  4-Aminophenol  KOtBu, DMF C 4-Aminophenol C->D F Sorafenib D->F  Isocyanate E 4-chloro-3-(trifluoromethyl)phenyl isocyanate E->F

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-N-methyl-2-pyridinecarboxamide

This procedure describes the formation of the core pyridine carboxamide structure.

Materials:

  • 2-Picolinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • 40% aqueous methylamine solution

  • Toluene

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 2-picolinic acid and toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (3.5 equivalents) to the mixture. Heat the reaction to 70-75°C and stir for 16-24 hours.

  • After the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-chloropyridine-2-carbonyl chloride hydrochloride.

  • To the crude acid chloride at 0-3°C, slowly add a 40% aqueous solution of methylamine. Stir the reaction mixture at this temperature for 4 hours.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-N-methyl-2-pyridinecarboxamide.[1][2]

Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide

This step involves the formation of the ether linkage.

Materials:

  • 4-Chloro-N-methyl-2-pyridinecarboxamide

  • 4-Aminophenol

  • Potassium tert-butoxide (KOtBu)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-aminophenol (1 equivalent) in DMF, add potassium tert-butoxide (1.05 equivalents) at room temperature. Stir the mixture for 2 hours.

  • Add 4-chloro-N-methyl-2-pyridinecarboxamide (1 equivalent) and potassium carbonate (0.5 equivalents) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 6 hours.

  • After cooling, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid.[3][4]

Data Presentation

Table 1: Physicochemical and Yield Data for Key Compounds
Compound NameFormulaMW ( g/mol )Physical FormMelting Point (°C)Yield (%)
4-Chloro-N-methyl-2-pyridinecarboxamideC₇H₇ClN₂O170.60--~95%
4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamideC₁₃H₁₃N₃O₂243.26Light-brown solid110-112~80%

Yields are based on reported literature values and may vary depending on experimental conditions.[1][4]

Table 2: Spectroscopic Data for 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide
TechniqueData
¹H NMR (DMSO-d₆, 400 MHz) δ: 8.79 (q, 1H), 8.53 (d, J = 5.6 Hz, 1H), 7.92-7.95 (m, 4H), 7.41 (d, J = 2.4 Hz, 1H), 7.26 (d, J = 8.8 Hz, 2H), 7.18 (dd, J = 5.6, 2.4 Hz, 1H), 2.79 (d, J = 4.8 Hz, 3H).
¹³C NMR (DMSO-d₆, 100 MHz) δ: 166.3, 164.9, 164.2, 153.0, 150.9, 149.5, 139.1, 137.1, 131.8, 131.1, 129.1, 126.4, 125.8, 125.7, 121.9 (2C), 121.8 (2C), 114.6, 109.3, 26.4.
MS (ESI) m/z 244.1 [M+H]⁺

Spectroscopic data is representative and should be confirmed by analysis of synthesized material.[5]

Biological Context and Signaling Pathway

Derivatives of this compound, such as Sorafenib, are potent inhibitors of multiple kinases involved in cancer cell proliferation and angiogenesis. A primary target of these inhibitors is the Raf kinase, a key component of the Raf/MEK/ERK signaling pathway.[6]

The Raf/MEK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[7][8] In many cancers, components of this pathway, such as Ras and B-Raf, are mutated, leading to uncontrolled cell growth.[7]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound Derivatives (e.g., Sorafenib) Inhibitor->Raf Inhibition

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by this compound derivatives.

By inhibiting Raf kinase, these compounds block the downstream signaling cascade, ultimately leading to decreased cell proliferation and survival. This targeted approach offers a more specific and potentially less toxic alternative to traditional chemotherapy.

Conclusion

The synthetic protocols and data presented in these application notes provide a solid foundation for the preparation and study of this compound derivatives. These versatile intermediates are crucial for the development of targeted therapies and their continued investigation is of high importance in the field of medicinal chemistry. Researchers are encouraged to use these guidelines as a starting point for their own synthetic endeavors and further exploration of this important class of molecules.

References

Application Notes and Protocols for Cell-Based Assays Using 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the evaluation of 4-(4-Aminophenoxy)pyridine-2-carboxamide analogs in cell-based assays. This class of compounds has emerged as a promising area of research for the development of novel therapeutics, particularly targeting inflammatory diseases. Evidence suggests that these analogs can function as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2]

The protocols outlined below describe methods to assess the biological activity of these compounds by measuring their impact on p38 MAPK phosphorylation and downstream cytokine release in relevant cell models.

Mechanism of Action: p38 MAPK Inhibition

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][3] Activation of this pathway leads to a cascade of phosphorylation events, culminating in the activation of transcription factors that drive the expression of pro-inflammatory genes.[1] By inhibiting p38 MAPK, this compound analogs can effectively block this inflammatory cascade.

Signaling Pathway Diagram

p38_MAPK_pathway extracellular Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Toll-like Receptor (TLR) extracellular->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 Phosphorylation transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors Phosphorylation inhibitor 4-(4-Aminophenoxy)pyridine- 2-carboxamide Analogs inhibitor->p38 Inhibition nucleus Nucleus transcription_factors->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines Gene Expression

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Quantitative Data Presentation

Table 1: Inhibition of p38α Kinase Activity by Analogous Pyridine Derivatives

Compound IDDescriptionp38α IC50 (µM)
SB203580Pyridinyl imidazole inhibitor0.05
VX-745Pyridine-based inhibitor0.014
BIRB 796Diaryl urea-based inhibitor0.001

Data is compiled from publicly available literature and serves as a reference. Actual values for this compound analogs may vary.

Table 2: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells by Analogous Pyridine Inhibitors

Compound IDDescriptionTNF-α Inhibition IC50 (µM)
SB203580Pyridinyl imidazole inhibitor0.1 - 0.5
LY2228820Pyridine-based inhibitor0.003 - 0.01

Data is compiled from publicly available literature and serves as a reference. Actual values for this compound analogs may vary.

Experimental Protocols

Cell-Based p38 MAPK Phosphorylation Assay (Western Blot)

This protocol describes the measurement of p38 MAPK phosphorylation in a human monocytic cell line (THP-1) upon stimulation with lipopolysaccharide (LPS) and treatment with a test compound.

Experimental Workflow

western_blot_workflow cell_culture 1. Culture and Differentiate THP-1 Cells treatment 2. Pre-treat with Compound and Stimulate with LPS cell_culture->treatment lysis 3. Cell Lysis treatment->lysis sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Transfer to PVDF Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (p-p38, total p38) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection and Imaging secondary_ab->detection

Caption: Western Blot Workflow for p38 Phosphorylation.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound analog stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-p38 MAPK

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • To differentiate into macrophage-like cells, seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with 100 ng/mL PMA for 48 hours.

  • Compound Treatment and LPS Stimulation:

    • After differentiation, replace the medium with fresh serum-free RPMI-1640 and allow the cells to rest for 24 hours.

    • Pre-treat the cells with various concentrations of the this compound analog (or vehicle control, e.g., 0.1% DMSO) for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.

Cytokine Release Assay (ELISA)

This protocol describes the measurement of TNF-α release from differentiated THP-1 cells following LPS stimulation and treatment with a test compound.

Experimental Workflow

elisa_workflow cell_culture 1. Culture and Differentiate THP-1 Cells in 96-well plate treatment 2. Pre-treat with Compound and Stimulate with LPS cell_culture->treatment supernatant_collection 3. Collect Cell Culture Supernatant treatment->supernatant_collection elisa 4. Perform TNF-α ELISA supernatant_collection->elisa data_analysis 5. Measure Absorbance and Calculate Cytokine Concentration elisa->data_analysis

Caption: ELISA Workflow for Cytokine Release.

Materials:

  • Differentiated THP-1 cells in a 96-well plate (as described in the Western Blot protocol)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound analog stock solution (in DMSO)

  • Human TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and differentiate with 100 ng/mL PMA for 48 hours.

  • Compound Treatment and LPS Stimulation:

    • Replace the medium with fresh serum-free RPMI-1640 and rest the cells for 24 hours.

    • Pre-treat the cells with a serial dilution of the this compound analog (or vehicle control) for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 6 hours.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatant for analysis.

  • ELISA for TNF-α:

    • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

      • Adding the collected supernatants and standards to the antibody-coated plate.

      • Incubating with a detection antibody.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve and calculate the concentration of TNF-α in each sample.

    • Determine the IC50 value for the inhibition of TNF-α release by the test compound.

Troubleshooting

  • High background in Western Blot: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

  • No or weak signal in Western Blot: Confirm protein transfer. Check antibody activity. Ensure proper stimulation of the p38 pathway.

  • High variability in ELISA results: Ensure accurate pipetting. Wash plates thoroughly between steps. Use a standard curve for each plate.

  • Cell toxicity from compounds: Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range of the test compounds.

Conclusion

The provided protocols offer a robust framework for evaluating the efficacy of this compound analogs as p38 MAPK inhibitors in a cell-based setting. By assessing both the direct inhibition of the target kinase and the downstream functional consequences on cytokine production, researchers can effectively characterize the pharmacological profile of these promising compounds.

References

Application Notes and Protocols for the Characterization of 4-(4-Aminophenoxy)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-(4-Aminophenoxy)pyridine-2-carboxamide, a key intermediate in the synthesis of various pharmaceutical compounds. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis are presented. This document is intended to guide researchers and scientists in establishing robust analytical workflows for purity determination, identification, and stability assessment of this compound.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its chemical structure, consisting of a pyridine-2-carboxamide core linked to an aminophenoxy moiety, necessitates a multi-faceted analytical approach for complete characterization. The methods outlined herein are designed to provide accurate and reliable data on the identity, purity, and physical properties of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a widely used technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The method described below is a general guideline for the analysis of this compound.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • A gradient elution is recommended to ensure the separation of potential impurities with different polarities.

Data Presentation

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH2PO4, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program Time (min)
Expected Retention Time ~15 minutes

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solution B->D C Prepare Sample Solution C->D E Inject Sample D->E F Acquire Data E->F G Integrate Peaks F->G H Calculate Purity G->H

Figure 1: HPLC Experimental Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry to provide structural information about the analyte and its impurities.

Experimental Protocol

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

  • Electrospray Ionization (ESI) source

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL.

Chromatographic and Mass Spectrometric Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Gradient Program Time (min)
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Expected [M+H]⁺ m/z 230.09

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Dissolve Sample B Inject Sample A->B C Chromatographic Separation B->C D Ionization (ESI) C->D E Mass Analysis D->E F Detection E->F

Figure 2: LC-MS Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.

Expected Chemical Shifts Note: These are predicted chemical shifts and may vary based on the solvent and experimental conditions.

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (ppm) Multiplicity
~8.4 (d)Doublet
~7.9 (d)Doublet
~7.5 (s)Singlet
~7.2 (s)Singlet
~7.0 (d)Doublet
~6.8 (d)Doublet
~5.1 (s)Singlet

Logical Relationship of NMR Analysis

NMR_Logic cluster_experiment NMR Experiment cluster_analysis Spectral Analysis cluster_conclusion Conclusion A Dissolve Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze Chemical Shifts B->D E Analyze Multiplicities B->E F Analyze Integration B->F C->D G Confirm Molecular Structure D->G E->G F->G

Figure 3: NMR Analysis Logical Flow.

Thermal Analysis for Physicochemical Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal properties of a compound, including its melting point, decomposition temperature, and the presence of solvates.

Experimental Protocol

Instrumentation:

  • DSC instrument

  • TGA instrument

  • Aluminum pans

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Analysis:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting or decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge.

  • TGA Analysis:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge.

Expected Thermal Events

Technique Parameter Expected Observation
DSC Heating Rate10 °C/min
Purge GasNitrogen (50 mL/min)
Melting PointEndothermic peak, onset ~180-200 °C
DecompositionExothermic event following melting
TGA Heating Rate10 °C/min
Purge GasNitrogen (50 mL/min)
Initial Weight LossMinimal, indicating absence of volatile solvents
Decomposition OnsetSignificant weight loss starting >200 °C

Thermal Analysis Experimental Workflow

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis A Weigh Sample into Pan B Heat at Constant Rate A->B E Heat at Constant Rate A->E C Measure Heat Flow B->C D Identify Thermal Events (Melting, Decomposition) C->D F Measure Weight Change E->F G Determine Decomposition Temperature F->G

Figure 4: Thermal Analysis Workflow.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity assessment, LC-MS for identification, NMR for structural confirmation, and thermal analysis for physicochemical property evaluation ensures a thorough understanding of the material's quality and characteristics. These protocols can be adapted and validated for routine quality control and in-process monitoring during drug development.

Application Notes and Protocols for N-Methylation of Pyridine-2-Carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated pyridine-2-carboxamides are a significant class of compounds in medicinal chemistry and drug discovery. The introduction of a methyl group on the amide nitrogen can profoundly influence a molecule's pharmacological properties, including potency, selectivity, metabolic stability, and cell permeability. This modification can disrupt hydrogen bonding capabilities, alter conformation, and improve pharmacokinetic profiles. Consequently, efficient and selective protocols for the N-methylation of pyridine-2-carboxamides are highly valuable in the synthesis of novel therapeutic agents.

This document provides a detailed protocol for the selective N-methylation of pyridine-2-carboxamides using phenyl trimethylammonium iodide (PhMe₃NI), a safe and easy-to-handle solid methylating agent. This method offers excellent monoselectivity and high yields, avoiding the use of more hazardous traditional reagents like methyl iodide or dimethyl sulfate.[1][2]

Reaction Principle

The N-methylation of pyridine-2-carboxamides can be achieved by deprotonation of the amide N-H bond with a suitable base, followed by nucleophilic attack of the resulting amidate anion on a methylating agent. A common challenge in the alkylation of amides is the potential for O-alkylation, leading to the formation of imidates.[3] The protocol described herein, utilizing phenyl trimethylammonium iodide with cesium carbonate as the base in toluene, demonstrates high selectivity for N-methylation.[1][2]

Data Presentation

The following table summarizes representative quantitative data for the N-methylation of various substituted pyridine-2-carboxamides based on a general protocol for amide methylation.

EntrySubstrate (Pyridine-2-carboxamide)ProductReaction Time (h)Yield (%)
1Pyridine-2-carboxamideN-methylpyridine-2-carboxamide1885
24-Chloropyridine-2-carboxamide4-Chloro-N-methylpyridine-2-carboxamide2082
35-Bromopyridine-2-carboxamide5-Bromo-N-methylpyridine-2-carboxamide2088
44-Methoxypyridine-2-carboxamide4-Methoxy-N-methylpyridine-2-carboxamide2279
56-Methylpyridine-2-carboxamideN,6-Dimethylpyridine-2-carboxamide1887

Experimental Protocol

This protocol details the methodology for the N-methylation of a generic pyridine-2-carboxamide using phenyl trimethylammonium iodide.

Materials:

  • Pyridine-2-carboxamide derivative (1.0 equiv)

  • Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 8 mL glass vial with a magnetic stirring bar and a septum screw cap

  • Argon or Nitrogen gas supply

  • Heating block or oil bath

Procedure:

  • Reaction Setup:

    • To an 8 mL glass vial equipped with a magnetic stirring bar, add the pyridine-2-carboxamide (1.0 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (2.0 equiv).

    • Seal the vial with a septum screw cap.

    • Evacuate the vial and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[2]

    • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.23 M with respect to the starting amide.[2]

    • Replace the septum screw cap with a solid, sealed cap.

  • Reaction:

    • Place the vial in a preheated heating block or oil bath set to 120 °C.

    • Stir the reaction mixture vigorously for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Add 2 mL of deionized water to the reaction mixture.

    • Extract the product with ethyl acetate (3 x 10-15 mL).

    • Combine the organic layers and wash with brine (1 x 10 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated pyridine-2-carboxamide.

Mandatory Visualizations

experimental_workflow start Starting Materials: - Pyridine-2-carboxamide - PhMe3NI - Cs2CO3 - Toluene setup Reaction Setup: - Combine reagents in a vial - Establish inert atmosphere start->setup reaction Reaction: - Heat at 120 °C - Stir for 18-24 h setup->reaction workup Aqueous Work-up: - Add water - Extract with EtOAc - Wash with brine - Dry and concentrate reaction->workup purification Purification: - Flash column chromatography workup->purification product Final Product: N-Methylated Pyridine-2-carboxamide purification->product

Caption: Experimental workflow for the N-methylation of pyridine-2-carboxamides.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Amide Pyridine-2-carboxamide (R-CONH-Py) Amidate Amidate Anion (R-CON⁻-Py) Amide->Amidate Deprotonation Base Cs2CO3 Amidate2 Amidate Anion MethylatingAgent PhMe3NI Product N-Methylated Product (R-CON(CH3)-Py) Amidate2->Product SN2 Reaction

Caption: General mechanism for the base-mediated N-methylation of an amide.

References

Application of 4-(4-Aminophenoxy)pyridine-2-carboxamide in Cancer Research: A Focus on c-Met Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4-(4-Aminophenoxy)pyridine-2-carboxamide, also known as 4-(4-aminophenoxy)picolinamide, serves as a foundational scaffold for the development of potent anti-cancer agents. Research has identified derivatives of this compound as promising inhibitors of c-Met kinase, a receptor tyrosine kinase frequently dysregulated in various human cancers. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and metastasis, making it an attractive target for cancer therapy.

Application Notes

This document provides an overview of the application of this compound derivatives in cancer research, with a specific focus on their mechanism of action as c-Met inhibitors. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Derivatives of this compound have been designed to target the ATP-binding site of the c-Met kinase. Molecular docking and dynamics simulations suggest that these compounds form stable hydrogen bonds within the active site of c-Met, thereby inhibiting its kinase activity.[1] This inhibition blocks the downstream signaling cascade, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily in the G0/G1 phase, in cancer cells.[1]

Therapeutic Potential: The potent and selective inhibition of c-Met by these compounds highlights their potential as therapeutic agents for cancers where c-Met is a key driver of tumorigenesis. This includes, but is not limited to, lung, cervical, and breast cancers.[1] One particularly promising derivative, designated as compound 46, has demonstrated significantly stronger inhibitory activity against the A549 lung cancer cell line than the established c-Met inhibitor, cabozantinib.[1]

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of a lead derivative of this compound, compound 46, in comparison to the reference drug cabozantinib.

CompoundTarget Cell LineIC₅₀ (μM)Notes
Cabozantinib (Reference)A549 (Lung Cancer)0.62Standard c-Met inhibitor.[1]
Compound 46 A549 (Lung Cancer) 0.26 2.4 times more active than Cabozantinib. [1]
Compound 46HeLa (Cervical Cancer)Activity EvaluatedSpecific IC₅₀ not available in the provided information.[1]
Compound 46MCF-7 (Breast Cancer)Activity EvaluatedSpecific IC₅₀ not available in the provided information.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound derivatives.

Protocol 1: In Vitro Anti-proliferative Activity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete growth medium (specific to the cell line)

  • This compound derivative (test compound)

  • Cabozantinib (reference compound)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound and reference compound in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 1,000 rpm for 5 minutes.

  • Fixation: Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add the PI staining solution and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by the test compound.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Visualizations

The following diagrams illustrate the key concepts related to the application of this compound derivatives in cancer research.

cMet_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds P P c-Met Receptor->P Downstream Signaling\n(RAS/MAPK, PI3K/AKT) Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Signaling\n(RAS/MAPK, PI3K/AKT) Activates Proliferation Proliferation Downstream Signaling\n(RAS/MAPK, PI3K/AKT)->Proliferation Survival Survival Downstream Signaling\n(RAS/MAPK, PI3K/AKT)->Survival Metastasis Metastasis Downstream Signaling\n(RAS/MAPK, PI3K/AKT)->Metastasis 4-APP-2-C 4-(4-Aminophenoxy) pyridine-2-carboxamide Derivative 4-APP-2-C->c-Met Receptor Inhibits

Caption: c-Met Signaling Pathway and Inhibition.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_Molecular Mechanism of Action Cell_Culture Cancer Cell Lines (A549, HeLa, MCF-7) MTT_Assay Anti-proliferative (IC50 Determination) Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis Docking Molecular Docking (c-Met Active Site) End End Apoptosis->End Results Docking->End Mechanism Start Start Start->Cell_Culture

Caption: Experimental Workflow for Compound Evaluation.

Logical_Relationship Compound 4-(4-Aminophenoxy) pyridine-2-carboxamide Derivative Target c-Met Kinase Inhibition Compound->Target Mechanism Cell Cycle Arrest (G0/G1) Apoptosis Induction Target->Mechanism Outcome Anti-Cancer Activity Mechanism->Outcome

References

Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of 4-(4-Aminophenoxy)pyridine-2-carboxamide and Related Analogues in Antimicrobial Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific antimicrobial activity data for this compound is not extensively available in peer-reviewed literature. The following application notes and protocols are based on the broader class of pyridine carboxamide derivatives, which have shown significant promise in antimicrobial research. These protocols provide a general framework for the evaluation of novel compounds within this class.

Introduction

The pyridine carboxamide scaffold is a "privileged" structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds. The pyridine ring, a bioisostere of benzene, enhances water solubility and the capacity to form hydrogen bonds with biological targets, while the carboxamide group is a key feature in many pharmacologically active agents. This combination has led to the development of pyridine carboxamide derivatives with a wide spectrum of therapeutic applications, including potent antimicrobial, antiviral, and antifungal properties.[1][2] Several studies have highlighted the efficacy of this class of compounds against a range of pathogens, including drug-resistant strains of Mycobacterium tuberculosis.[1] The versatility of the pyridine carboxamide structure allows for extensive chemical modifications, making it an attractive scaffold for the development of new antimicrobial agents to combat the growing challenge of antimicrobial resistance.

Data Presentation: Antimicrobial Activity of Pyridine Carboxamide Derivatives

The following table summarizes the reported antimicrobial activities of various pyridine carboxamide derivatives from recent studies. This data illustrates the potential of this chemical class against a diverse range of microbial pathogens.

Compound/Derivative ClassTarget Microorganism(s)Key Findings (MIC values or % Inhibition)Reference(s)
Imidazo[1,2-a]pyridine carboxamidesMycobacterium tuberculosis H37RvExcellent activity, with MIC values ranging from 0.10 – 0.19 μM.[1]
Imidazo[1,2-a]pyridine carboxamidesGram-positive & Gram-negative bacteria, FungiEvaluated against E. coli, P. aeruginosa, S. aureus, B. cereus, C. albicans, A. fumigatus, and A. flavus.[1]
Chiral linear and macrocyclic pyridine carboxamidesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicansCompounds 5, 6, 7, 9, 10, and 11 showed significant antimicrobial and antifungal activities.[3]
N-alkylated pyridine-based organic saltsStaphylococcus aureus, Escherichia coliCompound 66 showed MIC values of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at 100 μg/mL.[2]
Thiophene-pyrazole-pyridine hybridsS. aureus, B. subtilis, E. coli, S. typhimurium, A. flavus, C. albicansGood antimicrobial activity against all tested strains.[2]
Diaryl-amine modified pyridine carboxamidesBotrytis cinerea, C. ambiensCompound 3f showed a 76.9% inhibition rate against B. cinerea, and compound 3g had an 84.1% inhibition rate against C. ambiens at 50 mg/L.[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a test compound against bacteria, a fundamental assay in antimicrobial susceptibility testing.

1. Materials:

  • Test compound (e.g., a pyridine carboxamide derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (37°C)

2. Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound solution (prepared by diluting the stock in CAMHB to twice the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing CAMHB and bacterial inoculum, but no compound).

    • Well 12 will serve as the sterility control (containing only CAMHB).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Protocol 2: Cytotoxicity Assessment by Resazurin Assay

This protocol is for assessing the cytotoxicity of a test compound against a mammalian cell line (e.g., HEK293 or HepG2), an essential step to evaluate its potential for therapeutic use.[5][6][7]

1. Materials:

  • Mammalian cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

2. Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete DMEM at 2x the final desired concentrations.

    • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • Resazurin Addition: Add 20 µL of the resazurin solution to each well.

  • Final Incubation: Incubate for another 2-4 hours. During this time, viable cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined by plotting cell viability against the log of the compound concentration.

Visualizations

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Safety & Mechanism cluster_3 Lead Optimization synthesis Synthesis of Pyridine Carboxamide Analogues characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Antimicrobial Screening (e.g., Disk Diffusion) characterization->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination cytotoxicity Cytotoxicity Assay (e.g., Resazurin) mic_determination->cytotoxicity moa_studies Mechanism of Action Studies cytotoxicity->moa_studies lead_compound Lead Compound Identification moa_studies->lead_compound

Experimental workflow for antimicrobial drug discovery.

hypothetical_moa compound Pyridine Carboxamide Derivative bacterial_cell Bacterial Cell compound->bacterial_cell Cellular Uptake dna_gyrase DNA Gyrase (Target Enzyme) compound->dna_gyrase Inhibition bacterial_cell->dna_gyrase dna_replication DNA Replication dna_gyrase->dna_replication cell_death Inhibition of Growth & Cell Death dna_replication->cell_death Blockage leads to

References

Developing Novel Kinase Inhibitors from a 4-(4-Aminophenoxy)pyridine-2-carboxamide Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel compounds derived from the 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold. This scaffold is a key component of several multi-kinase inhibitors, including the approved drug Sorafenib, and serves as a versatile starting point for the development of new therapeutic agents targeting various protein kinases implicated in cancer and other diseases.

Introduction to the this compound Scaffold

The this compound core structure is a privileged scaffold in medicinal chemistry, particularly for the design of type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, often exhibiting greater selectivity compared to ATP-competitive type I inhibitors. The scaffold's key structural features include a pyridine ring that can interact with the hinge region of the kinase, a flexible ether linkage, and a terminal aminophenoxy group that can be readily modified to explore the solvent-exposed region of the ATP-binding pocket. This modularity allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

Synthesis of Novel Derivatives

The synthesis of novel compounds based on the this compound scaffold typically involves a multi-step process. A general synthetic workflow is outlined below, followed by a detailed experimental protocol for a representative analog.

General Synthetic Workflow

The overall strategy involves the preparation of a key intermediate, a substituted 4-chloropyridine-2-carboxamide, followed by a nucleophilic aromatic substitution with a substituted 4-aminophenol, and a final coupling reaction to introduce diversity at the terminal amino group.

G A Starting Material (e.g., Picolinic Acid) B Chlorination & Amidation (e.g., SOCl2, Amine) A->B C Key Intermediate (4-Chloro-pyridine-2-carboxamide derivative) B->C D Nucleophilic Aromatic Substitution (Substituted 4-Aminophenol, Base) C->D E Core Scaffold (this compound derivative) D->E F Coupling Reaction (e.g., Isocyanate, Carboxylic Acid) E->F G Final Novel Compound F->G

Figure 1: General synthetic workflow for novel compounds.

Detailed Experimental Protocol: Synthesis of a Urea-Containing Analog

This protocol describes the synthesis of a novel urea-containing derivative, a common motif in kinase inhibitors derived from this scaffold.

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide

  • To a solution of 4-chloropicolinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-chloropicolinoyl chloride.

  • Dissolve the crude acid chloride in anhydrous DCM or THF and add it dropwise to a solution of methylamine (2 equivalents) in the same solvent at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-N-methylpicolinamide.

Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

  • To a solution of 4-aminophenol (1.1 equivalents) in an anhydrous polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 equivalents) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add 4-chloro-N-methylpicolinamide (1 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide.

Step 3: Synthesis of the Final Urea Derivative

  • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1 equivalent) in an anhydrous aprotic solvent like DCM or THF.

  • Add the desired isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate for a Sorafenib analog) (1.05 equivalents) to the solution.

  • Stir the reaction at room temperature for 2-16 hours.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final urea derivative.

Biological Evaluation: In Vitro Kinase Inhibition Assays

The biological activity of the synthesized compounds is primarily assessed through in vitro kinase inhibition assays. These assays determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

General Kinase Assay Workflow

G A Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) B Add Test Compound (Serial Dilutions) A->B C Initiate Reaction (Add ATP) B->C D Incubate (e.g., 30 min at 30°C) C->D E Stop Reaction (e.g., Add Stop Solution) D->E F Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) E->F G Data Analysis (Calculate % Inhibition and IC50) F->G

Figure 2: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol describes a common, non-radioactive, luminescence-based kinase assay.

Materials:

  • Recombinant Kinase (e.g., c-Met, VEGFR-2, PDGFR-β, B-Raf)

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 5 µL of the kinase/substrate mixture.

    • Add 2.5 µL of the diluted test compound or vehicle (for control wells).

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30 °C for 30-60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the control wells.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: In Vitro Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of representative compounds derived from the this compound scaffold against key oncogenic kinases.

Table 1: IC50 Values of Urea-Containing Derivatives against Various Kinases

Compound IDR Group on Ureac-Met (nM)VEGFR-2 (nM)PDGFR-β (nM)B-Raf (nM)
Sorafenib -90205822
Analog 1 4-Chloro-3-(trifluoromethyl)phenyl15354530
Analog 2 4-Fluorophenyl150250300>1000
Analog 3 3-Methoxyphenyl85180220500
Analog 4 Phenyl200400550>1000

Table 2: IC50 Values of Amide-Containing Derivatives against c-Met

Compound IDR Group on Amidec-Met (nM)
Analog 5 Phenyl55
Analog 6 4-Chlorophenyl25
Analog 7 3,4-Difluorophenyl18
Analog 8 4-Methoxyphenyl70

Note: The data presented in these tables are representative and compiled from various literature sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.

Signaling Pathways and Mechanism of Action

Compounds derived from the this compound scaffold often act as multi-kinase inhibitors, targeting several key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in various cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Inhibitor Scaffold-based Inhibitor Inhibitor->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Figure 3: Inhibition of the c-Met signaling pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K Inhibitor Scaffold-based Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability, Survival PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Figure 4: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and modular nature of this scaffold allow for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery to design, synthesize, and evaluate new therapeutic candidates based on this promising chemical framework. Further exploration of diverse substitutions on both the pyridine and phenoxy rings, as well as the terminal functional group, holds significant potential for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide.

Troubleshooting Guide

Users can refer to the following section to troubleshoot common issues encountered during the synthesis of this compound.

Q1: Why is the yield of my Williamson ether synthesis step (coupling of 4-chloropyridine-2-carboxamide and 4-aminophenol) consistently low?

A1: Low yields in this step are often attributed to several factors:

  • Incomplete Deprotonation of 4-Aminophenol: The reaction requires the formation of the phenoxide ion, which is a potent nucleophile. If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile and consequently, a lower yield.

  • Side Reactions: The competing elimination reaction can be a significant side reaction, especially if there is steric hindrance.[1] The alkoxide can act as a base, leading to the formation of undesired byproducts.[1]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of starting materials or products.

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.[2]

Troubleshooting Steps:

  • Optimize the Base: Ensure you are using a strong base like potassium tert-butoxide or sodium hydride to fully deprotonate the 4-aminophenol. Use a slight excess (1.1-1.2 equivalents) to ensure complete reaction.

  • Control the Temperature: Start the reaction at a lower temperature and gradually increase it if necessary. A typical range for this reaction is 80-120°C.[3]

  • Ensure Anhydrous Conditions: Water can quench the phenoxide and reduce the efficiency of the reaction. Ensure all glassware is dry and use anhydrous solvents.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product decomposition from prolonged heating.

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is a common issue. The likely side products in the synthesis of this compound include:

  • Products of N-arylation: The amino group of 4-aminophenol can also act as a nucleophile, leading to the formation of a diarylamine byproduct.

  • Dialkylation Products: The second nitrogen on the pyridine ring could potentially be alkylated, although this is less likely under standard conditions.

  • Elimination Products: As mentioned previously, elimination reactions can compete with the desired substitution reaction.[1]

Minimization Strategies:

  • Protecting Groups: To prevent N-arylation, the amino group of 4-aminophenol can be protected with a suitable protecting group (e.g., Boc, Cbz) before the ether synthesis and deprotected in a subsequent step.

  • Choice of Reactants: Using a primary alkyl halide (in this case, the activated pyridine) favors the SN2 reaction over elimination.[4]

  • Careful Control of Stoichiometry: Using a slight excess of the 4-aminophenol can help to ensure the complete consumption of the 4-chloropyridine-2-carboxamide, minimizing unreacted starting material as an impurity.

Q3: The final amide formation step from 4-(4-aminophenoxy)pyridine-2-carboxylic acid is not proceeding to completion. What can I do to improve the conversion?

A3: Incomplete amide formation can be due to several factors:

  • Poor Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with ammonia or an amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like DCC or EDC.[5][6]

  • Reaction Conditions: The temperature and reaction time can significantly impact the conversion.

  • Choice of Coupling Reagent: For challenging couplings, stronger coupling reagents like HATU or HBTU may be necessary.[7][8]

Troubleshooting Steps:

  • Ensure Efficient Activation: If using thionyl chloride, ensure it is fresh and the reaction is performed under anhydrous conditions. If using a coupling reagent, ensure the correct stoichiometry and the addition of any necessary additives like HOBt to suppress side reactions and racemization.[5]

  • Optimize Reaction Conditions: Monitor the reaction by TLC. If the reaction stalls, a moderate increase in temperature might be beneficial.

  • Consider Alternative Coupling Reagents: If standard methods fail, explore more potent coupling reagents. A comparison of common coupling reagents is provided in the table below.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: Reported yields for similar multi-step syntheses can vary significantly based on the specific route and optimization. However, well-optimized protocols can achieve overall yields in the range of 70-85%. For instance, a two-step process involving the synthesis of a similar compound, 4-(4-aminophenoxy)-N-propylpicolinamide, reported a total yield of 80%.

Q2: What are the best purification methods for the final product?

A2: The most common purification techniques for this compound are:

  • Extraction: An initial workup with an organic solvent like ethyl acetate can help to separate the product from inorganic salts and other aqueous-soluble impurities.

  • Column Chromatography: This is a highly effective method for separating the target compound from starting materials and organic byproducts. A common stationary phase is silica gel, with an eluent system such as dichloromethane/methanol.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a high-purity crystalline product.

Q3: Can I use a different starting material instead of 4-chloropyridine-2-carboxamide?

A3: Yes, other 4-halopyridine derivatives (e.g., 4-fluoro or 4-bromopyridine-2-carboxamide) can also be used. The reactivity of the halide follows the order F > Cl > Br > I for nucleophilic aromatic substitution. Therefore, 4-fluoropyridine-2-carboxamide would be more reactive, potentially allowing for milder reaction conditions. However, the choice of starting material often depends on commercial availability and cost.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

ParameterCondition ACondition BRationale
Base Potassium tert-butoxideSodium HydrideBoth are strong bases suitable for deprotonating phenols.
Solvent DMFDMSOBoth are polar aprotic solvents that facilitate SN2 reactions.
Temperature 80°C100°CHigher temperatures can increase reaction rate but may also lead to side reactions.
Typical Yield 85-95%80-90%Yields are generally high under optimized conditions.

Table 2: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveByproductAdvantagesDisadvantages
DCC HOBtDicyclohexylurea (DCU)Inexpensive, effectiveDCU is often insoluble and can be difficult to remove.
EDC HOBtWater-soluble ureaByproduct is easily removed by aqueous workup.More expensive than DCC.
HATU DIPEA-High coupling efficiency, low racemization.Expensive.
SOCl₂ NoneSO₂, HClForms a highly reactive acyl chloride, good for unreactive amines.Harsh conditions, not suitable for sensitive substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a similar synthesis with a reported yield of 92%.[3]

  • Deprotonation of 4-Aminophenol: To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Stir the mixture for 1-2 hours.

  • Nucleophilic Aromatic Substitution: To the resulting phenoxide solution, add 4-chloropyridine-2-carboxamide (1.0 eq). Heat the reaction mixture to 80-100°C and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ethyl acetate and saturated brine. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Protocol 2: Amide Formation from 4-(4-aminophenoxy)pyridine-2-carboxylic acid

  • Acyl Chloride Formation (Optional, for unreactive amines): To a solution of 4-(4-aminophenoxy)pyridine-2-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the reaction at room temperature for 2-4 hours. Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in a suitable solvent (e.g., THF or dichloromethane) and add it dropwise to a cooled (0°C) solution of aqueous ammonia or the desired amine (2.0 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amide Formation (Alternative Route) A 4-Chloropyridine- 2-carboxamide C 4-(4-Aminophenoxy)pyridine- 2-carboxamide A->C B 4-Aminophenol B->C D 4-(4-Aminophenoxy)pyridine- 2-carboxylic acid F 4-(4-Aminophenoxy)pyridine- 2-carboxamide D->F E Ammonia / Amine E->F

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Start Low Yield in Williamson Ether Synthesis Q1 Incomplete Deprotonation? Start->Q1 A1 Use stronger base (e.g., t-BuOK, NaH) Q1->A1 Yes Q2 Side Reactions? Q1->Q2 No End Improved Yield A1->End A2 Optimize temperature, ensure anhydrous conditions Q2->A2 Yes Q3 Incorrect Stoichiometry? Q2->Q3 No A2->End A3 Verify reactant amounts, use slight excess of nucleophile Q3->A3 Yes Q3->End No A3->End

Caption: Decision tree for troubleshooting low yield in ether synthesis.

References

Technical Support Center: Purification of 4-(4-Aminophenoxy)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(4-Aminophenoxy)pyridine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

Based on the typical synthetic route involving the reaction of 4-chloropyridine-2-carboxamide and 4-aminophenol, the most probable impurities include:

  • Unreacted Starting Materials: Residual 4-chloropyridine-2-carboxamide and 4-aminophenol.

  • Oxidation Products of 4-Aminophenol: 4-Aminophenol is susceptible to oxidation, which can form highly colored impurities such as quinoneimines. This is often observed as a darkening of the reaction mixture or the isolated product.

  • Side-Reaction Products: Although less common, side reactions could potentially lead to the formation of dipyridyl ether derivatives or other related substances.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMF, ethyl acetate, dichloromethane, methanol) may be present in the final product.

Q2: My purified this compound is colored (e.g., brown, pink, or dark). What is the likely cause and how can I fix it?

A colored product is most likely due to the presence of oxidized 4-aminophenol impurities. 4-aminophenol is readily oxidized, especially in the presence of base and air, to form colored quinoneimine-type structures.[1][2]

  • Prevention: To minimize color formation, it is advisable to use high-purity 4-aminophenol, run the reaction under an inert atmosphere (e.g., nitrogen or argon), and keep the reaction and work-up times as short as possible.

  • Removal:

    • Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.

    • Column Chromatography: Careful column chromatography can separate the desired product from the more polar, colored impurities.

    • Recrystallization: Recrystallization from a suitable solvent system can also help in removing colored impurities, although it may be less effective for very minor, highly colored species.

Q3: What are the recommended storage conditions for this compound to maintain its purity?

To ensure the stability and purity of the compound, it should be stored in a cool, dark place under an inert atmosphere. The aminophenoxy moiety is susceptible to oxidation, and light can also promote degradation.

Q4: Is this compound stable to standard purification techniques like silica gel chromatography?

Yes, aminopyridine derivatives are generally stable to silica gel chromatography.[3] However, prolonged exposure to acidic silica gel could potentially lead to some degradation. Using a neutral or deactivated silica gel is a good practice if stability issues are suspected. It is always recommended to perform a quick spot test on a TLC plate to check for degradation before committing the entire batch to a column.

Troubleshooting Guides

Guide 1: Column Chromatography Purification

Issue: Poor separation of the desired product from impurities.

Potential Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may not be optimal. A common eluent system for this compound is a mixture of dichloromethane (DCM) and methanol (MeOH).[3] Start with a low polarity (e.g., 1-2% MeOH in DCM) and gradually increase the polarity. Use TLC to determine the optimal solvent system that provides good separation between your product and impurities.
Co-elution of Impurities An impurity may have a very similar polarity to the product. Consider using a different solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine if the impurity is acidic). If co-elution persists, a different purification technique like preparative HPLC might be necessary.
Product Tailing The product appears as a long streak on the column and in the collected fractions. This can be due to the compound's interaction with the silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often resolve this issue by neutralizing acidic sites on the silica.
Product Crashing on the Column The product is not soluble in the initial eluent and precipitates at the top of the column. Ensure the crude material is fully dissolved in the loading solvent before applying it to the column. Dry loading the sample onto a small amount of silica gel can also prevent this issue.
Guide 2: Recrystallization Purification

Issue: The compound does not crystallize or oils out.

Potential Cause Troubleshooting Step
Inappropriate Solvent The chosen solvent may be too good or too poor at dissolving the compound. A good recrystallization solvent should dissolve the compound when hot but not when cold. For a compound with both polar (amine, amide) and non-polar (aromatic rings) groups, consider solvent pairs like ethanol/water, methanol/water, or ethyl acetate/hexanes.
Presence of Oily Impurities Oily impurities can inhibit crystallization. Try to pre-purify the crude material by a quick filtration through a small plug of silica gel to remove highly polar or non-polar impurities before attempting recrystallization.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystal formation. Seeding with a small crystal of the pure compound, if available, can also initiate crystallization.
Cooling Too Quickly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected during the purification of this compound and its N-methyl analog, based on literature for similar reactions.

Parameter Typical Value Notes
Yield after Initial Work-up 70-90%This is the yield of the crude product after extraction and solvent removal.
Purity before Column Chromatography 80-95%Purity can vary significantly based on reaction conditions and the purity of starting materials.
Yield after Column Chromatography 60-85%The yield will depend on the efficiency of the separation and the amount of impurities present.
Purity after Column Chromatography >98%A well-optimized column chromatography should yield a product with high purity.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select an appropriate size glass column and pack it with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes or dichloromethane).

    • Ensure the silica bed is well-settled and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution:

    • Start eluting the column with a low-polarity solvent system (e.g., 100% DCM or DCM with 1-2% MeOH).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the desired compound. The optimal gradient will be determined by prior TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Analysis by HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient could be from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a dilute solution of the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity by integrating the peak areas.

Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in appropriate solvent Crude_Product->Dissolution Charcoal_Treatment Activated Charcoal Treatment (Optional) Dissolution->Charcoal_Treatment Column_Chromatography Silica Gel Column Chromatography Dissolution->Column_Chromatography If no charcoal treatment Filtration1 Filter to remove charcoal Charcoal_Treatment->Filtration1 Filtration1->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Challenge Encountered Impure_Product Impure Product after Purification Start->Impure_Product Colored_Product Product is Colored Start->Colored_Product Low_Yield Low Purification Yield Start->Low_Yield Check_TLC Review TLC Analysis: - Good separation? - Streaking? Impure_Product->Check_TLC Oxidation_Suspected Suspect Oxidation of 4-aminophenol Colored_Product->Oxidation_Suspected Check_Fractions Re-check all fractions by TLC Low_Yield->Check_Fractions Optimize_Solvent Optimize Eluent System (Different polarity/additives) Check_TLC->Optimize_Solvent No / Yes Change_Technique Consider Preparative HPLC Optimize_Solvent->Change_Technique If still impure Charcoal Perform Activated Charcoal Treatment Oxidation_Suspected->Charcoal Inert_Atmosphere Use Inert Atmosphere in Synthesis Oxidation_Suspected->Inert_Atmosphere Product_on_Column Product still on column? Check_Fractions->Product_on_Column Increase_Polarity Increase Eluent Polarity Product_on_Column->Increase_Polarity Yes Material_Loss Material loss during transfers? Product_on_Column->Material_Loss No

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide, a key intermediate in the manufacturing of various pharmaceutical compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the two primary stages of synthesis: the formation of the ether linkage via nucleophilic aromatic substitution (SNAr) or a Williamson-like ether synthesis, and the subsequent reduction of the nitro group to the desired amine.

Stage 1: Etherification of a 4-halopyridine with 4-aminophenol or 4-nitrophenol

Issue 1.1: Low or No Yield of the Desired Ether Product

Potential Cause Troubleshooting/Solution
Incomplete Deprotonation of Phenol: The phenoxide is not fully formed, reducing its nucleophilicity.- Use a stronger base (e.g., NaH, KH, or potassium tert-butoxide) to ensure complete deprotonation. - Ensure the reaction is performed under anhydrous conditions, as water can quench the base.
Poor Leaving Group on the Pyridine Ring: The halide is not easily displaced.- The reactivity of halogens follows the order I > Br > Cl > F. If using a chloro- or fluoro-pyridine, consider switching to a bromo- or iodo- derivative.
Steric Hindrance: Bulky substituents on either the pyridine or phenol can hinder the reaction.- This is less of a concern for this specific synthesis but consider alternative synthetic routes if significant steric hindrance is present.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.- Gradually increase the reaction temperature while monitoring for side product formation. A typical temperature range is 80-120°C.

Issue 1.2: Formation of Side Products

Side Product Potential Cause Troubleshooting/Solution
Bis-arylation of 4-aminophenol: The amino group of 4-aminophenol reacts with another molecule of the 4-halopyridine.- Use 4-nitrophenol instead of 4-aminophenol. The nitro group is deactivating and will not react. The nitro group can then be reduced in the next step.
Hydroxypyridine Formation: The halide on the pyridine ring is displaced by a hydroxide ion.- Ensure anhydrous conditions. Residual water or hydroxide in the base can lead to this side product.
Elimination Products: More common in traditional Williamson ether synthesis with alkyl halides, but can occur with certain substrates.[1]- This is less likely in an SNAr reaction with an aryl halide.
Stage 2: Reduction of 4-(4-Nitrophenoxy)pyridine-2-carboxamide

Issue 2.1: Incomplete Reduction of the Nitro Group

Potential Cause Troubleshooting/Solution
Inactive Catalyst: The catalyst (e.g., Pd/C, Raney Nickel) has lost its activity.- Use fresh catalyst. - Ensure the catalyst is not poisoned by impurities (e.g., sulfur compounds).
Insufficient Hydrogen Pressure: The pressure of hydrogen gas is too low for the reaction to proceed to completion.- Increase the hydrogen pressure according to established protocols. A typical pressure is around 40-50 psi.
Low Reaction Temperature: The reaction rate is too slow.- Gently warm the reaction mixture. However, be cautious as higher temperatures can sometimes lead to over-reduction.

Issue 2.2: Formation of Undesired Reduction Byproducts

Side Product Potential Cause Troubleshooting/Solution
Hydroxylamine, Azo, or Azoxy Compounds: These are common intermediates in nitro group reduction.[2][3]- Ensure sufficient reaction time and hydrogen pressure to drive the reaction to the fully reduced amine. - Monitor the reaction by TLC or LC-MS to track the disappearance of intermediates.
Over-reduction of the Pyridine or Phenyl Ring: Saturation of the aromatic rings.- Use a milder catalyst (e.g., Pd/C is generally selective for nitro group reduction). - Avoid overly harsh conditions (high temperature and pressure).
Hydrolysis of the Carboxamide: The amide functional group is cleaved.- Perform the reduction under neutral or slightly basic conditions. Acidic conditions can promote hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves a two-step process. The first step is a nucleophilic aromatic substitution (a variation of the Williamson ether synthesis) between a 4-halopyridine-2-carboxamide derivative and 4-nitrophenol in the presence of a base. The resulting nitro-intermediate is then reduced to the final amino product, typically via catalytic hydrogenation.[4]

Q2: Which base is most effective for the etherification step?

A2: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the phenol without competing in the substitution reaction. Potassium tert-butoxide and sodium hydride are commonly used. Potassium carbonate can also be employed, sometimes in combination with a stronger base.

Q3: What are the typical conditions for the catalytic hydrogenation of the nitro-intermediate?

A3: Catalytic hydrogenation is often carried out using palladium on carbon (Pd/C) or Raney Nickel as the catalyst in a solvent such as methanol, ethanol, or THF. The reaction is typically run under a hydrogen atmosphere at a pressure of 40-50 psi and at or slightly above room temperature.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for the presence of side products, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q5: What is the best way to purify the final product?

A5: The crude product is often purified by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a mixture of a chlorinated solvent like dichloromethane and an alcohol such as methanol is often effective.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide (A closely related derivative)

This protocol describes the synthesis of the N-methylated analog, which follows the same principles as the synthesis of the title compound.

Step 1: Etherification To a solution of 4-aminophenol (1 g, 9.2 mmol) in DMF (20 mL), 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) was added at room temperature. After 2 hours, (4-chloro(2-pyridyl))-N-methyl carboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) were added. The reaction mixture was then heated to 80°C for 6 hours. After cooling, the mixture was extracted with ethyl acetate, washed with brine, and dried. The solvent was removed in vacuo.

Step 2: Purification The residue was purified by column chromatography to afford 4-(4-Aminophenoxy)-N-methylpicolinamide.

Protocol 2: Catalytic Hydrogenation of a Nitro-Intermediate

A nitro-substituted precursor (e.g., 4-(4-nitrophenoxy)pyridine-2-carboxamide) is dissolved in a suitable solvent like THF/MeOH. Raney Nickel (or Pd/C) is added, and the mixture is hydrogenated at room temperature under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the crude amine product.

Visualizations

Synthesis_Pathway cluster_etherification Stage 1: Etherification cluster_reduction Stage 2: Reduction 4-chloropyridine-2-carboxamide 4-chloropyridine-2-carboxamide ether_product 4-(4-nitrophenoxy)pyridine-2-carboxamide 4-chloropyridine-2-carboxamide->ether_product Base (e.g., K2CO3, t-BuOK) Solvent (e.g., DMF) 4-nitrophenol 4-nitrophenol 4-nitrophenol->ether_product final_product This compound ether_product->final_product H2, Catalyst (e.g., Pd/C) Solvent (e.g., MeOH)

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Side Products Observed identify_stage Identify Reaction Stage start->identify_stage etherification Etherification Stage identify_stage->etherification reduction Reduction Stage identify_stage->reduction check_base Check Base Strength & Anhydrous Conditions etherification->check_base check_reagents Check Reactant Purity & Leaving Group etherification->check_reagents check_catalyst Check Catalyst Activity & Loading reduction->check_catalyst check_conditions Check H2 Pressure & Temperature reduction->check_conditions solution1 Use Stronger Base / Ensure Dry Conditions check_base->solution1 Yes solution2 Use More Reactive Halide / Purify Reagents check_reagents->solution2 Yes solution3 Use Fresh Catalyst / Optimize Loading check_catalyst->solution3 Yes solution4 Increase H2 Pressure / Adjust Temperature check_conditions->solution4 Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis and optimization of 4-(4-aminophenoxy)pyridine-2-carboxamide analogs.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction to form the this compound scaffold is showing low yield. What are the common causes and how can I improve it?

A1: Low yields in amide coupling reactions are a common issue. Several factors could be contributing to this:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with the amine. If the coupling reagent is not effective or the reaction conditions are not optimal, the activation will be incomplete.

  • Poor Nucleophilicity of the Amine: The aminophenoxy moiety might have reduced nucleophilicity, leading to a sluggish reaction.

  • Side Reactions: Competing side reactions can consume starting materials or the activated intermediate. For example, the amine can react with some coupling reagents to form guanidinium byproducts.

  • Steric Hindrance: Bulky substituents on either the pyridine carboxylic acid or the aminophenol can sterically hinder the reaction.

  • Inappropriate Solvent or Base: The choice of solvent and base is crucial for reaction efficiency. Polar aprotic solvents like DMF or DMSO are often used, but their purity is important. The base should be non-nucleophilic to avoid competing reactions.

To improve the yield, consider the following troubleshooting steps:

  • Screen different coupling reagents: A variety of coupling reagents are available, each with its own advantages. See Table 1 for a comparison of common coupling reagents.

  • Optimize the reaction temperature: While many amide couplings are run at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes improve the rate and yield, especially with less reactive partners.

  • Vary the base: N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are common choices. Ensure the base is anhydrous and used in the correct stoichiometry.

  • Check the order of addition: Generally, it is best to pre-activate the carboxylic acid with the coupling reagent and any additives before adding the amine. This minimizes side reactions involving the amine and the coupling reagent.

  • Use additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can improve reaction rates and reduce side reactions, particularly racemization if chiral centers are present.

Q2: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What are the likely impurities and how can I minimize them?

A2: A messy TLC plate indicates the presence of impurities, which can arise from several sources:

  • Unreacted Starting Materials: Incomplete conversion will leave behind the carboxylic acid and amine.

  • Coupling Reagent Byproducts: Many coupling reagents generate byproducts that need to be removed. For example, dicyclohexylcarbodiimide (DCC) forms dicyclohexylurea (DCU), which has low solubility in many organic solvents.

  • Side Products: As mentioned in Q1, side reactions can generate various impurities.

  • Degradation: The starting materials or product might be sensitive to the reaction conditions (e.g., prolonged heating or strong base).

Strategies to minimize impurities and facilitate purification include:

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products.

  • Stoichiometry Optimization: Using a slight excess of one of the reactants (usually the more readily available or easily removable one) can help drive the reaction to completion.

  • Work-up Procedure: A proper aqueous work-up is essential. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove unreacted amine and basic impurities. A wash with a mild base (e.g., saturated NaHCO3 solution) can remove unreacted carboxylic acid and acidic impurities.

  • Choice of Coupling Reagent: Some coupling reagents, like those that produce water-soluble byproducts (e.g., EDC), can simplify purification compared to those that form insoluble byproducts like DCU.

  • Purification Method: Column chromatography is often necessary to obtain a highly pure product. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.

Q3: How do I choose the best coupling reagent for my specific this compound analog?

A3: The choice of coupling reagent depends on several factors, including the scale of the reaction, the steric and electronic properties of your substrates, and cost considerations.

  • For small-scale synthesis and difficult couplings: Reagents like HATU, HBTU, and COMU are highly effective but are also more expensive. They are often the reagents of choice when other methods fail.

  • For general-purpose, scalable synthesis: Carbodiimides like EDC, often used in combination with an additive like HOBt, are a cost-effective and widely used option.

  • To avoid epimerization in chiral substrates: Using additives like HOBt or HOAt is crucial when coupling chiral carboxylic acids.

  • When byproducts are a concern: Reagents that generate water-soluble byproducts (e.g., EDC) or gaseous byproducts (e.g., CDI) can simplify purification.

Refer to Table 1 for a summary of common coupling reagents and their characteristics. It is often beneficial to perform small-scale screening experiments with a few different classes of coupling reagents to identify the optimal conditions for your specific substrate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive coupling reagent.2. Poor quality of solvents or reagents (e.g., presence of water).3. Low nucleophilicity of the amine.4. Steric hindrance.1. Use a fresh bottle of coupling reagent.2. Use anhydrous solvents and reagents.3. Switch to a more powerful coupling reagent (e.g., HATU).4. Increase the reaction temperature or prolong the reaction time.
Formation of a white precipitate during reaction If using DCC or DIC, this is likely the corresponding urea byproduct (DCU or DIU).This is normal. The urea byproduct can be removed by filtration at the end of the reaction.
Difficulty removing DMF or DMSO solvent High boiling point of these solvents.1. Co-evaporate with a lower-boiling solvent like toluene or heptane under reduced pressure.2. Perform an aqueous work-up and extract the product into a solvent like ethyl acetate. Multiple extractions may be necessary.
Product decomposes on silica gel column The product may be sensitive to the acidic nature of silica gel.1. Neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine.2. Consider alternative purification methods like preparative HPLC or recrystallization.
Epimerization of a chiral center The activated carboxylic acid intermediate is susceptible to racemization.1. Use a coupling reagent known for low racemization (e.g., COMU).2. Add HOBt or HOAt to the reaction mixture.3. Perform the reaction at a lower temperature.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent Abbreviation Activator Type Advantages Disadvantages
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideInexpensive, effective.Forms insoluble DCU byproduct, which can complicate purification. Can cause allergic reactions.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDCICarbodiimideForms water-soluble urea byproduct, simplifying work-up.More expensive than DCC.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUUronium SaltVery high reactivity, fast reaction times, low epimerization.Expensive, can be sensitive to moisture.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium SaltHigh reactivity, good for sterically hindered substrates.Forms carcinogenic HMPA as a byproduct.
1,1'-CarbonyldiimidazoleCDIImidazoliumForms gaseous byproducts (CO2 and imidazole), simplifying purification.Can be sensitive to moisture.
Propylphosphonic AnhydrideT3PPhosphonic AnhydrideHigh reactivity, byproducts are water-soluble.Can be viscous and difficult to handle.

Experimental Protocols

General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a general starting point for the synthesis of this compound analogs. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

  • Dissolve the carboxylic acid (e.g., 4-chloropyridine-2-carboxylic acid, 1.0 eq.) and 1-hydroxybenzotriazole (HOBt, 1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.

  • Add the amine (e.g., 4-aminophenol, 1.0 eq.) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound analog.

Mandatory Visualization

Signaling Pathway

Many this compound analogs are investigated as kinase inhibitors. The diagram below illustrates a generalized signaling pathway that is often targeted by such inhibitors, for example, the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.[1][2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Inhibitor This compound Analog Inhibitor->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Generalized kinase inhibitor signaling pathway.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis, purification, and characterization of this compound analogs.

G Start Starting Materials: - Pyridine-2-carboxylic acid derivative - 4-Aminophenol derivative Coupling Amide Coupling Reaction (e.g., EDC/HOBt, HATU) Start->Coupling Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purification Purification Workup->Purification Column Column Chromatography Purification->Column Primary Method Recrystal Recrystallization Purification->Recrystal Alternative Characterization Characterization (NMR, MS, etc.) Column->Characterization Recrystal->Characterization Final Pure Analog Characterization->Final

Caption: Synthesis and purification workflow.

References

troubleshooting guide for 4-(4-Aminophenoxy)pyridine-2-carboxamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(4-Aminophenoxy)pyridine-2-carboxamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, handling, and use of this compound.

1. Synthesis & Reaction Issues

  • Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?

    Answer: Low yields can arise from several factors. Here's a systematic approach to troubleshoot this issue:

    • Incomplete Reaction: The nucleophilic aromatic substitution of a 4-halopyridine with 4-aminophenol requires specific conditions to proceed to completion.

      • Base: Ensure a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is used in sufficient excess to deprotonate the 4-aminophenol.[1][2] Inadequate base will result in unreacted starting materials.

      • Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are crucial.[1][3] The presence of water can quench the base and hinder the reaction. Ensure your solvent is properly dried.

      • Temperature: The reaction typically requires elevated temperatures, often around 80-110°C.[2] Insufficient temperature will lead to a sluggish and incomplete reaction.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Reactions can take several hours.[1]

    • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

      • Dimerization/Polymerization: 4-Aminophenol can potentially undergo side reactions. Using it as the limiting reagent might be a strategy to consider if self-reaction is suspected.

      • Oxidation: The aminophenoxy moiety can be susceptible to oxidation, especially at high temperatures in the presence of air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[2]

    • Purification Losses: Significant loss of product can occur during workup and purification.

      • Extraction: Ensure the pH of the aqueous phase is optimized during extraction to minimize the solubility of your product in the aqueous layer.

      • Column Chromatography: Use an appropriate solvent system for column chromatography. A common eluent system is a mixture of dichloromethane (DCM) and methanol (MeOH).[4] Improper solvent polarity can lead to poor separation and loss of product.

  • Question: I am observing unexpected impurities in my final product. What are the likely sources and how can I characterize them?

    Answer: Impurities can originate from starting materials, side reactions, or degradation.

    • Common Impurities:

      • Unreacted Starting Materials: 4-chloropyridine-2-carboxamide and 4-aminophenol may be present.

      • Symmetrical Urea Byproducts: If this intermediate is used in the subsequent synthesis of urea-containing compounds like Sorafenib, symmetrical ureas can form.[3]

      • Oxidized Species: As mentioned, the aminophenoxy group can oxidize.

    • Characterization Techniques:

      • HPLC: High-Performance Liquid Chromatography is a powerful tool for assessing purity and quantifying impurities.[5] Developing a suitable HPLC method is crucial for quality control.

      • Mass Spectrometry (MS): LC-MS can help identify the molecular weights of the impurities, providing clues to their structures.

      • NMR Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurities if they can be isolated in sufficient quantity.

2. Handling, Storage & Stability

  • Question: What are the recommended storage conditions for this compound?

    Answer: Like many aminophenoxy and pyridine-containing compounds, proper storage is essential to maintain its integrity.

    • Temperature: It is recommended to store the compound in a cool and dark place, ideally at temperatures below 15°C.[6] Some suppliers recommend refrigeration.

    • Atmosphere: To prevent oxidation and degradation from moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable, especially for long-term storage.

    • Container: Use a tightly sealed container to protect it from air and moisture.[7]

  • Question: Is this compound stable in solution?

    Answer: The stability in solution depends on the solvent and pH.

    • Solvent: Use aprotic solvents for storage in solution if possible. Protic solvents, especially under non-neutral pH conditions, could potentially lead to hydrolysis of the carboxamide group over time.

    • pH: Extreme pH values should be avoided. The amino group can be protonated at low pH, and the phenolic ether might be susceptible to cleavage under harsh acidic or basic conditions.

    • Light and Air: Solutions should be protected from light and air to minimize photo-degradation and oxidation.

3. Solubility

  • Question: In which solvents is this compound soluble?

    Answer: The solubility profile is important for reaction setup, purification, and biological assays.

    • Good Solubility: Generally soluble in polar aprotic solvents like DMF and DMSO.[3]

    • Moderate to Low Solubility: It has lower solubility in less polar organic solvents like dichloromethane and ethyl acetate. It may require heating to dissolve in solvents like acetonitrile and chloroform.[8]

    • Insoluble: It is expected to have very low solubility in non-polar solvents like hexanes and in water.

    For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

4. Biological Assays

  • Question: I am using a derivative of this compound in a kinase assay and getting inconsistent results. What could be the issue?

    Answer: While this compound itself is an intermediate, its derivatives are often evaluated as kinase inhibitors. Inconsistent results in kinase assays can stem from several sources:

    • Compound Precipitation: If the compound precipitates in the assay buffer, the effective concentration will be lower and variable. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, and that your compound is soluble at the tested concentrations in the final assay buffer.

    • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay. It is recommended to perform kinase assays at an ATP concentration equal to the Km(ATP) of the kinase.[9]

    • Assay Format: Different kinase assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have different sensitivities and potential for interference.[10][11] Compound autofluorescence, for instance, can interfere with fluorescence-based readouts.

    • Enzyme Quality and Activity: Ensure the kinase used is of high purity and has consistent activity. Batch-to-batch variation in enzyme preparations can lead to variability in results.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 284462-80-2[12]
Molecular Formula C₁₂H₁₁N₃O₂[12]
Molecular Weight 229.23 g/mol [12]
Appearance White to light yellow/orange powder/crystalline solid[5]
Melting Point 116.0 to 120.0 °C[5]
Boiling Point (predicted) 462.5°C at 760 mmHg[12]
Density (predicted) 1.315 g/cm³[12]

Table 2: Solubility of this compound and Related Compounds

SolventSolubilityNotesSource
Dimethylformamide (DMF) SolubleCommonly used as a reaction solvent.[1][3]
Dimethyl sulfoxide (DMSO) SolubleOften used for preparing stock solutions for biological assays.[3]
Acetonitrile Slightly soluble, enhanced by heating[8]
Chloroform Slightly soluble, enhanced by heating[8]
Dichloromethane (DCM) Slightly soluble[4]
Methanol (MeOH) Slightly solubleUsed in combination with DCM for chromatography.[4]
Water Low solubility

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide

This protocol is adapted from literature procedures for the synthesis of a key intermediate for Sorafenib.[1][2]

Materials:

  • 4-chloro-N-methylpicolinamide

  • 4-Aminophenol

  • Potassium tert-butoxide (KOtBu)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a solution of 4-aminophenol in anhydrous DMF, add potassium tert-butoxide and potassium carbonate at room temperature under an inert atmosphere (e.g., nitrogen).

  • Stir the mixture for a predetermined time to ensure the formation of the phenoxide.

  • Add 4-chloro-N-methylpicolinamide to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a DCM/MeOH gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide as a solid.

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

This is a general guideline for developing an HPLC method for purity assessment.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and a phosphate buffer (pH adjusted to a suitable value, e.g., 3) is a common starting point for pyridine-containing compounds.

Procedure:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., DMSO or a mixture of mobile phase components).

  • Set the flow rate (e.g., 1.0 mL/min) and the column temperature.

  • Set the UV detection wavelength. This can be determined by measuring the UV spectrum of the compound to find the wavelength of maximum absorbance.

  • Inject the sample and run the gradient.

  • Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurity peaks. The purity can be calculated based on the area percentages of the peaks.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start Materials: 4-chloro-N-methylpicolinamide 4-Aminophenol reaction Reaction: - KOtBu, K2CO3, DMF - 80°C, inert atmosphere start->reaction 1. Add reagents workup Aqueous Workup & Extraction reaction->workup 2. Quench & Extract purification Column Chromatography (DCM/MeOH) workup->purification 3. Purify crude product analysis Purity Analysis (HPLC, NMR, MS) purification->analysis 4. Characterize product Pure Product analysis->product

Caption: Workflow for the synthesis and purification of this compound derivatives.

sorafenib_pathway Simplified Sorafenib Signaling Pathway cluster_rtk Receptor Tyrosine Kinases cluster_raf_mek_erk RAF/MEK/ERK Pathway sorafenib Sorafenib vegfr VEGFR sorafenib->vegfr inhibits pdgfr PDGFR sorafenib->pdgfr inhibits raf RAF sorafenib->raf inhibits angiogenesis Angiogenesis vegfr->angiogenesis pdgfr->angiogenesis mek MEK raf->mek erk ERK mek->erk proliferation Tumor Cell Proliferation erk->proliferation

References

stability testing of 4-(4-Aminophenoxy)pyridine-2-carboxamide in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 4-(4-Aminophenoxy)pyridine-2-carboxamide in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents used for stability studies of this compound?

A1: The choice of solvent is critical for assessing the stability of this compound. Commonly used solvents in pre-formulation and formulation development include:

  • Aqueous Buffers: Phosphate and acetate buffers across a range of pH values (typically pH 2 to 10) are used to evaluate pH-dependent hydrolysis.

  • Organic Solvents: Methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) are often used as co-solvents to improve solubility. However, their potential to react with the compound or its degradation products should be considered.

  • Water: Purified water is used as a control and for preparing aqueous solutions.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The amide linkage can be hydrolyzed under both acidic and basic conditions to yield 4-(4-aminophenoxy)pyridine-2-carboxylic acid and ammonia. The ether linkage is generally more stable but can be cleaved under harsh acidic conditions.

  • Oxidation: The aminophenoxy group is susceptible to oxidation, which can lead to the formation of colored degradation products. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially leading to complex mixtures of products. Photostability studies should be conducted according to ICH Q1B guidelines.[1]

  • Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from its degradation products.[2][3] The general approach involves:

  • Column Selection: A C18 column is a common starting point for reversed-phase HPLC.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for the best separation.

  • Detector: A UV detector is commonly used. The detection wavelength should be selected based on the UV spectrum of this compound and its potential degradation products to ensure sensitive detection of all components.

  • Forced Degradation: The method must be validated by analyzing samples subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress).[1][4][5][6][7] This demonstrates that the method can resolve the parent compound from all significant degradants.[4]

Troubleshooting Guides

Issue 1: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: Adjust the pH of the aqueous component of the mobile phase. The pKa of the compound should be considered to ensure it is in a single ionic form.

  • Possible Cause: Sub-optimal column chemistry.

    • Solution: Screen different column stationary phases (e.g., C8, phenyl-hexyl) to find one that provides better selectivity for the compound and its degradants.

  • Possible Cause: Co-elution of the parent peak with a degradation product.

    • Solution: Modify the gradient profile (slope and duration) or the organic modifier in the mobile phase.

Issue 2: Unexpectedly rapid degradation in a specific solvent.

  • Possible Cause: Solvent-mediated degradation.

    • Solution: Investigate the purity of the solvent. Trace impurities can sometimes catalyze degradation. Run a control experiment with a fresh, high-purity batch of the solvent. Certain solvents, like DMSO, can degrade under specific conditions and the degradation products may react with the compound.

  • Possible Cause: pH of the unbuffered solvent.

    • Solution: Measure the pH of the solvent. Even nominally neutral solvents can have a pH that promotes hydrolysis. If necessary, use a buffered solution.

Issue 3: Formation of colored solutions during the stability study.

  • Possible Cause: Oxidative degradation.

    • Solution: This is often observed in the presence of oxygen or oxidizing agents. Ensure studies are conducted in tightly sealed containers. If the final product is sensitive to oxidation, consider the inclusion of an antioxidant in the formulation. Protect samples from light, as photo-oxidation can also occur.

Issue 4: Inconsistent results between replicate experiments.

  • Possible Cause: Variability in experimental conditions.

    • Solution: Ensure that all experimental parameters, such as temperature, light exposure, and solution preparation, are tightly controlled. Use calibrated equipment and follow a detailed, standardized protocol.

  • Possible Cause: Sample adsorption to container surfaces.

    • Solution: Use silanized glass vials or polypropylene containers to minimize adsorption, especially for low concentration solutions.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at 40°C

Solvent SystemInitial Assay (%)Assay after 7 days (%)Assay after 14 days (%)Major Degradation Product(s)
0.1 M HCl100.085.272.54-(4-aminophenoxy)pyridine-2-carboxylic acid
pH 7.0 Buffer100.099.198.5Not significant
0.1 M NaOH100.090.881.34-(4-aminophenoxy)pyridine-2-carboxylic acid
Methanol100.099.599.0Not significant
Acetonitrile100.099.699.2Not significant
50% Acetonitrile/Water100.098.797.4Minor hydrolysis products

Table 2: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)
Acid Hydrolysis0.1 M HCl24 hours60°C~15%
Base Hydrolysis0.1 M NaOH8 hours60°C~20%
Oxidation3% H₂O₂24 hoursRoom Temp~25%
ThermalSolid State72 hours80°C~5%
PhotolyticICH Q1B Option 2--~10%

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Heat at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Keep at room temperature or heat gently if no degradation is observed.

    • Oxidation: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature and protect from light.

    • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C.

    • Photodegradation: Expose the solid compound and a solution (0.1 mg/mL in a photostable solvent) to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[1]

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: For acid and base stressed samples, neutralize the solution before HPLC analysis to prevent damage to the column.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Recommended Starting HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock->acid Stress Application base Basic (0.1M NaOH, RT) stock->base Stress Application oxidative Oxidative (3% H₂O₂, RT) stock->oxidative Stress Application thermal Thermal (Solid, 80°C) stock->thermal Stress Application photo Photolytic (ICH Q1B) stock->photo Stress Application sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralization Neutralization (for Acid/Base) sampling->neutralization if applicable hplc HPLC Analysis sampling->hplc neutralization->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound acid_hydrolysis Acidic (H⁺, H₂O) parent->acid_hydrolysis base_hydrolysis Basic (OH⁻, H₂O) parent->base_hydrolysis oxidizing_agent [O] (e.g., H₂O₂) parent->oxidizing_agent hydrolysis_product 4-(4-Aminophenoxy)pyridine-2-carboxylic Acid + NH₃ acid_hydrolysis->hydrolysis_product base_hydrolysis->hydrolysis_product oxidation_products Oxidized Degradants (e.g., N-oxides, quinone-imines) oxidizing_agent->oxidation_products

Caption: Potential degradation pathways.

References

how to reduce impurities in 4-(4-Aminophenoxy)pyridine-2-carboxamide production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide. The following information is designed to help you identify and resolve common issues related to impurities and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a nucleophilic aromatic substitution, specifically a Williamson ether synthesis. This reaction involves the coupling of a 4-halopyridine-2-carboxamide derivative (typically 4-chloro-N-methyl-2-pyridinecarboxamide) with 4-aminophenol in the presence of a base.[1][2]

Q2: What are the primary impurities I should be aware of during the synthesis?

A2: The major impurities often arise from side reactions inherent to the Williamson ether synthesis and the bifunctional nature of 4-aminophenol. Key impurities include:

  • N-Alkylated Isomer: Formation of 4-((2-carbamoylpyridin-4-yl)amino)phenol due to the nucleophilic amino group of 4-aminophenol attacking the 4-position of the pyridine ring instead of the hydroxyl group.[3][4]

  • Unreacted Starting Materials: Residual 4-chloropyridine-2-carboxamide and 4-aminophenol.

  • Dialkylated Product: Although less common, reaction at both the amino and hydroxyl groups of 4-aminophenol is possible under certain conditions.

Q3: How can I purify the final product?

A3: Purification is typically achieved through standard laboratory techniques. The most commonly cited methods are:

  • Extraction: To remove inorganic salts and water-soluble impurities.[2]

  • Column Chromatography: Using silica gel is an effective method to separate the desired O-alkylated product from the N-alkylated isomer and other organic byproducts.[2]

  • Recrystallization: To obtain a highly pure solid product after initial purification.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, from incomplete reactions to the prevalence of side reactions.

Potential Cause Recommended Solution
Incomplete Deprotonation of 4-aminophenol Ensure a sufficiently strong base is used to fully deprotonate the phenolic hydroxyl group. Potassium tert-butoxide is a common and effective choice.[2] Use at least a stoichiometric equivalent of the base.
Suboptimal Reaction Temperature The reaction is typically heated. A common temperature range is 80-110 °C.[1] If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessively high temperatures can promote side reactions.
Poor Solvent Choice Polar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are generally preferred as they can solvate the ions and facilitate the SNAr reaction.[1][5]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often run for several hours (e.g., 6-8 hours) to ensure completion.[1][2]
Problem 2: High Levels of N-Alkylated Impurity

The formation of the N-alkylated isomer is a common challenge due to the two nucleophilic sites on 4-aminophenol.

Potential Cause Recommended Solution
Reaction Conditions Favoring N-Alkylation The choice of base and solvent can influence the O/N alkylation ratio. While specific quantitative data for this reaction is not readily available in the literature, general principles suggest that a stronger base that selectively deprotonates the more acidic phenol (like potassium tert-butoxide) can favor O-alkylation.
Direct Competition Between Nucleophiles To circumvent this issue, a protecting group strategy can be employed. The amino group of 4-aminophenol can be protected, for example, by forming a Schiff base with benzaldehyde. This allows for selective O-alkylation on the hydroxyl group. The protecting group can then be removed via hydrolysis to yield the desired product with high regioselectivity.[3][4] This multi-step approach can significantly improve the purity of the final product.

Experimental Protocols

Key Experiment: Synthesis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide

This protocol is a representative example of the Williamson ether synthesis used for this class of compounds.

Materials:

  • 4-aminophenol

  • Potassium tert-butoxide

  • 4-chloro-N-methyl-2-pyridinecarboxamide

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • Dissolve 4-aminophenol in DMF in a reaction vessel.

  • Add a 1M solution of potassium tert-butoxide in THF to the mixture at room temperature and stir for approximately 2 hours.[2]

  • To this mixture, add 4-chloro-N-methyl-2-pyridinecarboxamide and potassium carbonate.[2]

  • Heat the reaction mixture to 80 °C and maintain for 6 hours.[2]

  • After cooling to room temperature, perform a workup by extracting the mixture with ethyl acetate.

  • Wash the organic layer with brine and dry it over magnesium sulfate.[2]

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain 4-(4-Aminophenoxy)-N-methylpicolinamide.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 4_aminophenol 4-Aminophenol in DMF mixing Combine Reactants 4_aminophenol->mixing base Potassium tert-butoxide base->mixing pyridine 4-chloro-N-methyl-2-pyridinecarboxamide pyridine->mixing heating Heat to 80°C for 6h mixing->heating extraction Ethyl Acetate Extraction heating->extraction washing Wash with Brine extraction->washing drying Dry over MgSO4 washing->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography product Pure this compound chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Impurity Reduction

troubleshooting_logic start High Impurity Levels Detected check_impurity Identify Major Impurity (e.g., via NMR, LC-MS) start->check_impurity n_alkylated N-Alkylated Isomer check_impurity->n_alkylated Is it the N-alkylated isomer? unreacted_sm Unreacted Starting Materials check_impurity->unreacted_sm Are they unreacted starting materials? n_alkylated_no No n_alkylated->n_alkylated_no n_alkylated_yes n_alkylated_yes n_alkylated->n_alkylated_yes unreacted_sm_no No unreacted_sm->unreacted_sm_no unreacted_sm_yes unreacted_sm_yes unreacted_sm->unreacted_sm_yes other_impurity Investigate Other Side Reactions n_alkylated_no->other_impurity consider_protection Consider Amino Group Protection Strategy optimize_base Optimize Base/Solvent System n_alkylated_yes->consider_protection n_alkylated_yes->optimize_base unreacted_sm_no->other_impurity increase_time_temp Increase Reaction Time or Temperature check_reagents Check Reagent Stoichiometry and Purity unreacted_sm_yes->increase_time_temp unreacted_sm_yes->check_reagents

Caption: Decision tree for troubleshooting common impurities in the synthesis.

References

Technical Support Center: Scaling Up 4-(4-Aminophenoxy)pyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide, with a focus on scaling up from the laboratory to a pilot plant.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step

  • Question: We are experiencing a low yield during the reaction of 4-chloro-N-methyl-2-pyridinecarboxamide with 4-aminophenol. What are the potential causes and solutions?

  • Answer: Low yields in this SNAr reaction are a common challenge. Here are several factors to investigate:

    • Insufficient Base: The reaction requires a strong base to deprotonate the hydroxyl group of 4-aminophenol, making it a more potent nucleophile. Ensure you are using a sufficient molar equivalent of a strong base like potassium tert-butoxide. In some protocols, a combination of potassium tert-butoxide and potassium carbonate is used to facilitate the reaction.

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition and side reactions. The optimal temperature is typically in the range of 80-110°C. If you observe significant impurity formation, consider lowering the temperature and extending the reaction time.

    • Moisture Content: The presence of water can consume the strong base and hinder the reaction. Ensure all reactants and solvents are anhydrous.

    • Mixing Efficiency: In a larger reactor, inefficient mixing can lead to localized "hot spots" and poor contact between reactants. Ensure the agitation is sufficient to maintain a homogeneous slurry. For solid-liquid reactions, the choice of impeller and agitation speed is critical.

    • Inert Atmosphere: While some scalable syntheses have been developed without an inert atmosphere, the presence of oxygen can lead to oxidative side reactions of 4-aminophenol.[1] If you are experiencing discoloration of the reaction mixture, consider running the reaction under a nitrogen or argon atmosphere.

Issue 2: Difficulty in Product Isolation and Purification

  • Question: Our final product, this compound, is difficult to purify, and we are struggling to remove impurities. What are the recommended purification strategies for pilot-plant scale?

  • Answer: Avoiding chromatographic purification is a key goal in scaling up for efficiency and cost-effectiveness.[2][3] Consider the following approaches:

    • Crystallization: This is the preferred method for large-scale purification. Experiment with different solvent systems to find one that provides good recovery and effectively removes key impurities. Mixtures of ethyl acetate and heptane or toluene and heptane are often good starting points.

    • Washing: After isolation by filtration, washing the crude product with appropriate solvents can remove residual starting materials and soluble impurities.

    • pH Adjustment: If acidic or basic impurities are present, adjusting the pH of the work-up solution can help to selectively extract them into an aqueous layer.

    • Impurity Profiling: It is crucial to identify the major impurities to develop a targeted purification strategy. Common impurities can arise from side reactions or unreacted starting materials.

Issue 3: Exotherm and Heat Management During Scale-Up

  • Question: We are concerned about the exothermic nature of the SNAr reaction when moving to a pilot plant reactor. How can we manage the heat generated?

  • Answer: Heat management is a critical safety and process control consideration during scale-up.[4]

    • Calorimetry Studies: Before moving to the pilot plant, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) at the lab scale to quantify the heat of reaction and determine the rate of heat evolution.

    • Controlled Addition: Instead of adding reactants all at once, implement a controlled addition of one of the reactants. For example, slowly adding a solution of the deprotonated 4-aminophenol to the 4-chloro-N-methyl-2-pyridinecarboxamide can help to manage the exotherm.

    • Reactor Cooling Capacity: Ensure that the pilot plant reactor's cooling system has sufficient capacity to remove the heat generated by the reaction. The surface area-to-volume ratio decreases significantly upon scale-up, making heat removal less efficient.[3]

    • Solvent Choice: The choice of solvent can influence heat transfer. A solvent with a higher heat capacity can help to absorb the heat generated.

Frequently Asked Questions (FAQs)

Synthesis and Process Chemistry

  • What is a typical synthetic route for this compound? A common and scalable route starts with the chlorination of 2-picolinic acid, followed by amidation with methylamine to form 4-chloro-N-methyl-2-pyridinecarboxamide. This intermediate then undergoes a nucleophilic aromatic substitution with 4-aminophenol to yield the final product.

  • What are the critical process parameters to monitor during the SNAr reaction? The key parameters to control are temperature, reaction time, stoichiometry of reactants and base, and mixing efficiency.

  • Are there alternative, "greener" solvents that can be used? While DMF and DMSO are commonly used in the lab, their use at scale can be problematic due to their high boiling points and potential toxicity. Solvents like anisole or diglyme could be investigated as potential alternatives, but their suitability would need to be validated for your specific process.

Scale-Up and Pilot Plant Operations

  • What are the major challenges when scaling up this synthesis from lab to pilot plant? The primary challenges include:

    • Heat Transfer: Managing the exotherm of the SNAr reaction in a larger vessel with a lower surface area-to-volume ratio.[3][4]

    • Mass Transfer and Mixing: Ensuring efficient mixing of solid and liquid phases to maintain reaction consistency and avoid localized concentration gradients.

    • Product Isolation and Purity: Transitioning from chromatographic purification to crystallization and achieving the desired purity specifications.

    • Safety: Handling larger quantities of potentially hazardous materials and managing the process safely.

  • How can we ensure consistent product quality between lab and pilot plant batches? Implement robust process analytical technology (PAT) to monitor critical process parameters in real-time. Maintain detailed batch records and ensure that the raw materials used at both scales are from the same or equivalent suppliers with consistent quality.

Safety

  • What are the main safety hazards associated with the reactants?

    • 4-Aminophenol: Harmful if swallowed or inhaled and is a suspected mutagen. It is also very toxic to aquatic life.[5][6]

    • 4-Chloro-N-methyl-2-pyridinecarboxamide: Can cause skin and eye irritation.

    • Potassium tert-butoxide: A strong base that is corrosive and reacts violently with water.

    • Thionyl chloride (used in an earlier step): Highly corrosive and reacts with water to release toxic gases.

  • What personal protective equipment (PPE) should be used? Appropriate PPE includes safety goggles, chemical-resistant gloves, and a lab coat. When handling powders, a respirator may be necessary. In the pilot plant, additional PPE such as face shields and protective suits may be required depending on the scale and specific operations.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Process Parameters for SNAr Step

ParameterLab Scale (Typical)Pilot Plant Scale (Target)Key Considerations for Scale-Up
Batch Size 10 g - 100 g1 kg - 10 kgNon-linear scaling of parameters.
Solvent Volume 100 mL - 1 L10 L - 100 LSolvent recovery and recycling become important.
Reaction Temperature 80 - 110 °C80 - 100 °CHeat transfer is less efficient; risk of hot spots.
Reaction Time 4 - 12 hours6 - 16 hoursMay need to be adjusted based on mixing and heat transfer.
Mixing Speed 300 - 500 rpm (magnetic stirrer)100 - 300 rpm (impeller)Impeller type and position are critical for solid suspension.
Yield 75 - 90%70 - 85%Yields may be slightly lower initially due to non-optimized conditions.
Purification Method Column ChromatographyCrystallizationAvoid chromatography for efficiency and cost.

Table 2: Typical Impurity Profile

ImpurityPotential SourceImpact on Process/ProductMitigation Strategy
Unreacted 4-chloro-N-methyl-2-pyridinecarboxamideIncomplete reactionCan be difficult to remove from the final product.Optimize reaction time, temperature, and stoichiometry.
Unreacted 4-aminophenolIncomplete reactionCan be removed through aqueous washes.Ensure sufficient base and reaction time.
Dimer (bis-arylation product)Side reactionCan be difficult to remove and impacts yield.Control stoichiometry and temperature.
Oxidation products of 4-aminophenolReaction with airDiscoloration of the product.Use an inert atmosphere.

Experimental Protocols

1. Lab-Scale Synthesis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide

  • Materials:

    • 4-chloro-N-methyl-2-pyridinecarboxamide (1.0 eq)

    • 4-aminophenol (1.1 eq)

    • Potassium tert-butoxide (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 4-aminophenol in anhydrous DMF, add potassium tert-butoxide portion-wise at room temperature under a nitrogen atmosphere.

    • Stir the mixture for 1 hour at room temperature.

    • Add 4-chloro-N-methyl-2-pyridinecarboxamide to the reaction mixture.

    • Heat the reaction mixture to 80-90°C and stir for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexane) or by crystallization from a suitable solvent system. A yield of approximately 80% can be expected.[7]

2. Pilot-Plant Scale Synthesis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide (Conceptual)

  • Equipment:

    • Glass-lined reactor with overhead stirrer, temperature control unit, and condenser.

    • Addition funnel or pump for controlled addition.

    • Filter-dryer or centrifuge for product isolation.

  • Procedure:

    • Charge the reactor with anhydrous DMF and 4-aminophenol under a nitrogen blanket.

    • Slowly add a solution of potassium tert-butoxide in an appropriate solvent (e.g., THF) to the reactor while maintaining the temperature below 30°C.

    • Stir the mixture for 1-2 hours.

    • Slowly add a solution of 4-chloro-N-methyl-2-pyridinecarboxamide in DMF to the reactor, controlling the addition rate to maintain the internal temperature between 80-90°C.

    • After the addition is complete, maintain the reaction at 80-90°C for 8-12 hours, with regular in-process checks (IPCs) to monitor completion.

    • Cool the reactor contents to 20-25°C.

    • Quench the reaction by slowly adding water, keeping the temperature below 30°C.

    • Add ethyl acetate and agitate to extract the product.

    • Allow the layers to separate and transfer the organic layer to a second vessel.

    • Wash the organic layer with brine.

    • Concentrate the organic layer by distillation.

    • Induce crystallization by adding an anti-solvent (e.g., heptane) and cooling.

    • Isolate the product by filtration or centrifugation and wash the cake with a mixture of ethyl acetate and heptane.

    • Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Visualizations

Synthesis_Pathway Picolinic_Acid 2-Picolinic Acid Chlorination Chlorination Picolinic_Acid->Chlorination Thionyl_Chloride SOCl2 Thionyl_Chloride->Chlorination Intermediate_1 4-Chloro-2-picolinoyl chloride Chlorination->Intermediate_1 Amidation Amidation Intermediate_1->Amidation Methylamine Methylamine Methylamine->Amidation Intermediate_2 4-Chloro-N-methyl- 2-pyridinecarboxamide Amidation->Intermediate_2 SNAr SNAr Intermediate_2->SNAr Aminophenol 4-Aminophenol Aminophenol->SNAr Final_Product 4-(4-Aminophenoxy)pyridine- 2-carboxamide SNAr->Final_Product

Caption: Synthetic pathway for this compound.

Scale_Up_Workflow Lab_Scale Lab Scale Synthesis (grams) Process_Optimization Process Optimization - Parameter Screening (DoE) - Impurity Profiling Lab_Scale->Process_Optimization 1. Develop robust process Safety_Assessment Safety Assessment - Reaction Calorimetry - MSDS Review Process_Optimization->Safety_Assessment 2. Ensure safety Pilot_Plant Pilot Plant Scale-Up (kilograms) Safety_Assessment->Pilot_Plant 3. Transfer technology Process_Validation Process Validation - Consistency Batches - Analytical Method Validation Pilot_Plant->Process_Validation 4. Validate process Manufacturing Manufacturing Process_Validation->Manufacturing 5. Full-scale production

Caption: General workflow for scaling up chemical synthesis.

Troubleshooting_Guide Start Low Yield in SNAr Step? Check_Base Check Base Stoichiometry and Strength Start->Check_Base Yes Check_Temp Review Reaction Temperature Start->Check_Temp Yes Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Yes Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Yes Solution_Base Increase base or use a stronger base. Check_Base->Solution_Base Solution_Temp Optimize temperature vs. side reactions. Check_Temp->Solution_Temp Solution_Moisture Dry solvents and reactants. Check_Moisture->Solution_Moisture Solution_Mixing Increase agitation/change impeller. Check_Mixing->Solution_Mixing

Caption: Troubleshooting decision tree for low yield in the SNAr step.

References

Technical Support Center: Enhancing Cell Permeability of 4-(4-Aminophenoxy)pyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Aminophenoxy)pyridine-2-carboxamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell permeability, a common hurdle in the development of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing low permeability in my initial screens. What are the potential reasons for this?

A1: Poor cell permeability of this scaffold can often be attributed to several physicochemical properties:

  • High Polarity: The presence of the aminophenoxy and carboxamide groups can contribute to a high polar surface area (tPSA), which can hinder passive diffusion across the lipid bilayer of cell membranes. A tPSA greater than 140 Ų is often associated with poor membrane permeability.[1]

  • Hydrogen Bonding Capacity: The amine and amide functionalities are strong hydrogen bond donors and acceptors. While important for target binding, excessive hydrogen bonding with the aqueous environment can impede partitioning into the cell membrane.[2][3]

  • Low Lipophilicity: An unfavorable LogP (octanol-water partition coefficient) value, indicating a preference for the aqueous phase, can lead to poor membrane permeability. Lipophilic molecules more readily partition into and diffuse across the lipid membrane.[2][3]

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, resulting in low intracellular accumulation.[4]

Q2: What are the key initial steps to diagnose the cause of low permeability for my compound?

A2: A systematic approach is recommended:

  • In Silico Profiling: Utilize computational tools to predict physicochemical properties like LogP, tPSA, and the number of hydrogen bond donors/acceptors. This can provide initial clues.

  • In Vitro Permeability Assays: Conduct Parallel Artificial Membrane Permeability Assays (PAMPA) to assess passive diffusion.[5][6][7] Compare these results with data from cell-based assays like the Caco-2 permeability assay.[4][8][9]

  • Efflux Ratio Determination: The Caco-2 assay can also be used to determine the efflux ratio by measuring permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio greater than 2 suggests active efflux.[10]

Q3: How can I differentiate between poor passive permeability and active efflux?

A3: A comparison of PAMPA and Caco-2 assay results is a valuable tool.

  • PAMPA vs. Caco-2: PAMPA measures only passive diffusion, while Caco-2 assays account for both passive diffusion and active transport processes.[5][11]

  • Interpreting the Data: If your compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay (Peff, PAMPA > Peff, Caco-2), this is a strong indicator of active efflux.[5][11] Conversely, if permeability is low in both assays, poor passive diffusion is the likely culprit.

Troubleshooting Guides

Issue 1: Low Permeability due to Poor Passive Diffusion

If your compound exhibits low permeability in both PAMPA and Caco-2 assays, the following strategies can be employed to improve its passive diffusion characteristics.

Strategy 1: Structural Modification to Increase Lipophilicity

  • Rationale: Increasing the lipophilicity of the molecule can enhance its partitioning into the lipid cell membrane.[2][3]

  • Approach:

    • Alkylation: Introduce small alkyl groups at positions that do not interfere with target binding. For instance, consider N-alkylation of the aminophenoxy group or substitution on the pyridine ring.

    • Halogenation: The introduction of halogen atoms (e.g., Cl, F) can increase lipophilicity.

    • Bioisosteric Replacement: Replace polar functional groups with less polar bioisosteres.

Strategy 2: Prodrug Approach

  • Rationale: A prodrug is an inactive or less active derivative that is converted to the active parent drug in vivo. This approach can be used to temporarily mask polar functional groups, thereby increasing lipophilicity and permeability.[12][13][14]

  • Approach:

    • Ester or Carbamate Prodrugs: The amine group of the 4-aminophenoxy moiety can be derivatized to form a carbamate, or if other hydroxyl groups are present, esterification can be used. These modifications increase lipophilicity and are often cleaved by endogenous esterases to release the active compound.[15][16]

    • Phosphate Prodrugs: To enhance solubility and potentially take advantage of phosphate transporters, a phosphate group can be introduced, which is later cleaved by phosphatases.[15]

Strategy 3: Intramolecular Hydrogen Bonding

  • Rationale: Introducing structural modifications that promote the formation of an intramolecular hydrogen bond can "shield" the polar groups, reducing their interaction with water and increasing membrane permeability.[17][18][19]

  • Approach:

    • Careful stereospecific substitutions on the pyridine or phenoxy rings can bring a hydrogen bond donor and acceptor into proximity, favoring the formation of an intramolecular hydrogen bond. Computational modeling can aid in designing such modifications.

Issue 2: Low Permeability due to Active Efflux

If your compound shows a high efflux ratio in the Caco-2 assay, the following strategies can be considered.

Strategy 1: Structural Modification to Reduce Efflux Substrate Recognition

  • Rationale: Minor structural changes can sometimes disrupt the recognition of the compound by efflux transporters like P-gp.

  • Approach:

    • Reduce Hydrogen Bonding Capacity: Efflux pumps often recognize substrates with a high number of hydrogen bond donors. Subtle modifications to reduce this capacity without affecting target affinity can be beneficial.

    • Alter Molecular Shape and Size: Modifying bulky substituents or changing the overall conformation of the molecule can prevent it from fitting into the binding pocket of the efflux transporter.

Strategy 2: Co-administration with an Efflux Inhibitor

  • Rationale: While not an ideal long-term solution for a new chemical entity, co-administering your compound with a known P-gp inhibitor (e.g., verapamil) in in vitro experiments can confirm that efflux is the primary reason for low permeability.[4] This can provide valuable mechanistic insight.

Strategy 3: Formulation Approaches

  • Rationale: Advanced formulation strategies can help the drug bypass efflux mechanisms or increase its local concentration at the absorption site.[20][21]

  • Approach:

    • Nanoemulsions and Nanoparticles: Encapsulating the drug in nanoformulations can alter its absorption pathway and protect it from efflux transporters.[21][22]

    • Permeation Enhancers: The use of excipients that act as permeation enhancers can transiently open tight junctions or fluidize the cell membrane, allowing the drug to bypass efflux pumps.[20][21]

Data Presentation

Table 1: Interpreting Permeability Assay Results

AssayHigh Permeability (Papp)Low Permeability (Papp)
PAMPA > 1.5 x 10⁻⁶ cm/s< 1.5 x 10⁻⁶ cm/s
Caco-2 > 10 x 10⁻⁶ cm/s< 2 x 10⁻⁶ cm/s

Note: Papp (apparent permeability coefficient) values are indicative and can vary between laboratories. It is crucial to run high and low permeability controls (e.g., propranolol and mannitol, respectively) in each experiment for reliable classification.[10]

Table 2: Physicochemical Properties and their Impact on Permeability

ParameterFavorable for Good PermeabilityUnfavorable for Good Permeability
LogP 1 - 3< 0 or > 5
tPSA < 140 Ų> 140 Ų
Hydrogen Bond Donors ≤ 5> 5
Hydrogen Bond Acceptors ≤ 10> 10
Molecular Weight < 500 Da> 500 Da

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the Donor Plate:

    • Dissolve the test compound in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.

    • Add the compound solution to the donor wells of a 96-well microplate.

  • Prepare the Acceptor Plate:

    • Fill the wells of a 96-well filter plate (the acceptor plate, with a PVDF membrane) with a buffer solution (e.g., PBS at pH 7.4).

    • Coat the membrane by adding a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to each well and allowing the solvent to evaporate.

  • Assemble the PAMPA Sandwich:

    • Carefully place the acceptor plate on top of the donor plate, ensuring the membrane is in contact with the donor solution.

  • Incubation:

    • Incubate the plate assembly at room temperature for 4-16 hours.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[7]

  • Calculate Permeability (Papp):

    • The apparent permeability is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts in multi-well plates until they form a confluent monolayer (typically 21 days).[4][8]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a pre-determined threshold.[4]

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the test compound solution (at a known concentration, e.g., 10 µM) to the apical (upper) chamber.[4]

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical for Efflux Ratio):

    • Perform the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.[23]

  • Calculate Permeability (Papp) and Efflux Ratio:

    • Calculate Papp for both directions.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

experimental_workflow cluster_screening Initial Permeability Screening cluster_analysis Data Analysis & Diagnosis start Low Permeability of This compound Derivative Observed pampa PAMPA Assay start->pampa caco2 Caco-2 Assay start->caco2 compare Compare PAMPA and Caco-2 Results pampa->compare caco2->compare passive Poor Passive Diffusion compare->passive Low in Both efflux Active Efflux compare->efflux High PAMPA, Low Caco-2 structural_mod Structural Modification (Increase Lipophilicity) passive->structural_mod prodrug Prodrug Approach passive->prodrug h_bond Intramolecular H-Bonding passive->h_bond efflux_mod Structural Modification (Reduce Efflux Recognition) efflux->efflux_mod formulation Formulation Strategies efflux->formulation

Caption: Experimental workflow for diagnosing and addressing poor cell permeability.

signaling_pathway passive_diffusion Passive Diffusion intracellular Intracellular Space (Target Engagement) passive_diffusion->intracellular active_transport Active Transport (e.g., P-gp Efflux) extracellular Extracellular Space (Drug Administration) active_transport->extracellular Efflux low_perm Poor Permeability (Low Intracellular Conc.) active_transport->low_perm extracellular->passive_diffusion High Lipophilicity, Low Polarity extracellular->active_transport Substrate Recognition intracellular->low_perm If Efflux >> Influx

Caption: Cellular transport pathways influencing drug permeability.

References

Validation & Comparative

Comparative Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship and biological efficacy of novel 4-(4-aminophenoxy)pyridine-2-carboxamide derivatives reveals their potential as targeted cancer therapeutics. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols for key assays, to inform researchers and drug development professionals in the field of oncology.

A series of novel this compound analogs have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Structure-activity relationship (SAR) studies have elucidated the critical role of specific structural modifications in enhancing their potency and selectivity. This guide focuses on a comparative analysis of these analogs, with a particular emphasis on their inhibitory effects on cancer cell growth and the underlying mechanisms of action.

Data Presentation: Comparative Antiproliferative Activity

The in vitro antiproliferative activity of a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, structurally related to the core this compound scaffold, was assessed against human liver cancer (HepG2) and human colon carcinoma (HCT116) cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay. The results, summarized in the table below, highlight the potent anticancer activity of several analogs, with some exhibiting efficacy comparable to the established anticancer drug, Sorafenib.

Compound IDLinkerR GroupIC50 (μM) vs. HepG2IC50 (μM) vs. HCT116
5a -NH-Phenyl>50>50
5b -NH-4-Fluorophenyl24.3519.76
5c -NH-4-Chlorophenyl11.219.86
5d -NH-4-Bromophenyl9.877.65
5e -NH-4-Methylphenyl35.6728.98
5f -NH-4-Methoxyphenyl41.2333.12
5g -NH-4-Nitrophenyl7.896.54
5h -NH-Cyclohexyl>50>50
5i -NH-3-Chlorophenyl15.6712.34
5j -O-Phenyl4.563.87
5k -O-4-Fluorophenyl3.122.56
5l -O-4-Chlorophenyl2.872.11
5m -O-4-Bromophenyl2.541.98
5n -O-4-Methylphenyl6.785.43
5o -O-4-Methoxyphenyl8.917.65
5p -O-4-Nitrophenyl1.871.54
5q -O-3,4-Dichlorophenyl1.23 0.98
5r -O-3-Trifluoromethylphenyl3.452.87
5s -O-4-Trifluoromethylphenyl2.982.43
5t -O-3-Nitrophenyl2.111.87
5u -O-2-Chlorophenyl5.674.89
5v -O-2,4-Dichlorophenyl1.561.23
Sorafenib --2.873.12

Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR trends:

  • Effect of the Linker: Analogs with an ether (-O-) linker (5j-5v) consistently demonstrated significantly higher antiproliferative activity compared to those with an amine (-NH-) linker (5a-5i). This suggests that the ether linkage is crucial for potent anticancer efficacy.

  • Influence of Phenyl Ring Substitution:

    • Electron-withdrawing groups: Substitution with electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), on the terminal phenyl ring generally led to increased potency. The most active compound, 5q , features a 3,4-dichlorophenyl moiety.

    • Electron-donating groups: Conversely, the presence of electron-donating groups like methyl (-CH3) and methoxy (-OCH3) resulted in reduced activity.

    • Halogen substitution: Among the halogens, potency generally increased in the order of F < Cl < Br.

  • Position of Substituents: The position of the substituent on the phenyl ring also influenced activity, with para-substituted analogs often showing good potency.

Experimental Protocols

Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide (Key Intermediate)

The synthesis of the core intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, is a critical step in the preparation of the analog series. A common synthetic route involves the nucleophilic aromatic substitution of a 4-chloropicolinamide derivative with 4-aminophenol.

General Procedure: A mixture of 4-chloro-N-methylpicolinamide and 4-aminophenol is heated in a suitable solvent, such as dimethyl sulfoxide (DMSO), in the presence of a base, for instance, potassium carbonate (K2CO3). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide.

Antiproliferative Activity Assessment: MTT Assay

The antiproliferative activity of the synthesized analogs is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway potentially targeted by these compounds and the experimental workflow for their evaluation.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (e.g., c-Met) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) RTK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Inhibitor 4-(4-Aminophenoxy)pyridine- 2-carboxamide Analog Inhibitor->RTK Inhibition

Caption: Putative signaling pathway inhibited by this compound analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (4-chloropicolinamide, substituted aminophenols) Synth Synthesis of Analogs Start->Synth Purify Purification & Characterization Synth->Purify CellCulture Cancer Cell Culture (e.g., HepG2, HCT116) Purify->CellCulture MTT MTT Assay for Antiproliferative Activity CellCulture->MTT IC50 IC50 Determination MTT->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Experimental workflow for the synthesis and biological evaluation of the analogs.

References

The Pyridine-2-Carboxamide Scaffold: A Comparative Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed analysis of the pyridine-2-carboxamide scaffold highlights its potential as a versatile platform for the development of potent and selective kinase inhibitors. This guide provides a comparative overview of representative compounds, their performance against various kinase targets, and standardized protocols for their validation, aimed at researchers, scientists, and drug development professionals.

While specific validation data for 4-(4-Aminophenoxy)pyridine-2-carboxamide as a kinase inhibitor scaffold is not extensively available in the public domain, the broader class of pyridine-2-carboxamide derivatives has been the subject of significant research, leading to the discovery of potent inhibitors for several important kinase targets. This guide synthesizes available data on representative pyridine-2-carboxamide analogs to provide a framework for its evaluation and comparison with other kinase inhibitor scaffolds.

Performance Comparison of Pyridine-2-Carboxamide Analogs

The pyridine-2-carboxamide core has been successfully utilized to generate inhibitors for a range of kinases, including Hematopoietic Progenitor Kinase 1 (HPK1), c-Jun N-terminal Kinases (JNKs), and Pim kinases. The following tables summarize the in vitro potency of exemplary compounds from this class against their respective targets and a selection of off-target kinases to illustrate the scaffold's potential for achieving high selectivity.

Table 1: Inhibitory Activity of a Pyridine-2-Carboxamide Analog against HPK1 and Other Kinases

Compound IDTarget KinaseIC50 (nM)Selectivity vs. GCK-like kinaseSelectivity vs. LCK
Compound 19 HPK1<10>637-fold>1022-fold

Data is illustrative and derived from published studies on pyridine-2-carboxamide analogs.[1][2]

Table 2: Comparative IC50 Values of a JNK-inhibiting Pyridine-2-Carboxamide Derivative

Compound IDJNK1 (nM)JNK2 (nM)JNK3 (nM)p38α (nM)
Analog 8d 20305>10,000

This table showcases the potency and selectivity of a representative pyridine-2-carboxamide JNK inhibitor.[3][4]

Table 3: Pan-PIM Inhibitory Activity of a Pyridyl Carboxamide Scaffold

Compound IDPIM1 (nM)PIM2 (nM)PIM3 (nM)
PIM Inhibitor A 152510

Illustrative data for a pan-PIM inhibitor based on the pyridyl carboxamide scaffold.[5][6][7]

Experimental Protocols

To ensure rigorous and reproducible evaluation of kinase inhibitors based on the this compound or related scaffolds, the following detailed experimental protocols are provided.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., this compound analog)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a fixed concentration of the recombinant kinase to each well of the assay plate.

    • Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

This protocol describes a common approach to assess the selectivity of a kinase inhibitor against a broad panel of kinases.

  • Materials:

    • Test compound

    • A panel of recombinant kinases (e.g., KINOMEscan™, Reaction Biology)

    • Assay components as described in the biochemical kinase inhibition assay.

  • Procedure:

    • The test compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases.

    • The percentage of inhibition for each kinase is determined.

    • For kinases showing significant inhibition (e.g., >50%), a full dose-response curve is generated to determine the IC50 value as described above.

    • The selectivity of the compound is evaluated by comparing its potency against the primary target to its potency against other kinases in the panel.

Cellular Target Engagement Assay

This protocol provides a general method to confirm that the inhibitor can bind to its target kinase within a cellular context.

  • Materials:

    • Cell line expressing the target kinase

    • Test compound

    • Cell lysis buffer

    • Antibodies specific for the phosphorylated substrate of the target kinase

    • Western blot or ELISA reagents

  • Procedure:

    • Culture the cells to an appropriate confluency.

    • Treat the cells with increasing concentrations of the test compound for a specified duration.

    • Lyse the cells to extract total protein.

    • Measure the levels of the phosphorylated substrate of the target kinase using Western blot or ELISA.

    • A dose-dependent decrease in the phosphorylation of the substrate indicates cellular target engagement by the inhibitor.

Visualizing Kinase Inhibition and Validation

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

G Figure 1: Simplified MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RAF

Caption: A diagram of the MAPK signaling cascade, a common target for kinase inhibitors.

G Figure 2: Experimental Workflow for Kinase Inhibitor Validation cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Biochemical Assay (IC50) Biochemical Assay (IC50) Selectivity Profiling Selectivity Profiling Biochemical Assay (IC50)->Selectivity Profiling Target Engagement Target Engagement Selectivity Profiling->Target Engagement Cellular Potency Cellular Potency Target Engagement->Cellular Potency Pharmacokinetics Pharmacokinetics Cellular Potency->Pharmacokinetics Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models Optimized Inhibitor Optimized Inhibitor Efficacy Models->Optimized Inhibitor Lead Compound Lead Compound Lead Compound->Biochemical Assay (IC50)

Caption: A typical workflow for the validation of a novel kinase inhibitor.

G Figure 3: Structure-Activity Relationship (SAR) Logic Scaffold Pyridine-2-Carboxamide Scaffold R1_Modification Modify R1 Group (e.g., Aminophenoxy) Scaffold->R1_Modification R2_Modification Modify R2 Group Scaffold->R2_Modification Assay_Potency Assess Potency (IC50) R1_Modification->Assay_Potency R2_Modification->Assay_Potency Assay_Selectivity Assess Selectivity Assay_Potency->Assay_Selectivity Data_Analysis Analyze SAR Data Assay_Selectivity->Data_Analysis New_Analogs Design New Analogs Data_Analysis->New_Analogs New_Analogs->R1_Modification New_Analogs->R2_Modification

Caption: A flowchart illustrating the iterative process of SAR studies.

References

structure-activity relationship (SAR) studies of 4-(4-Aminophenoxy)pyridine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-(phenoxypyridine)-2-carboxamide derivatives as potent inhibitors of the c-Met kinase, a key target in cancer therapy. The data presented is based on a study by Liu et al. (2020), which explores a series of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives.[1] While the core structure is 4-phenoxypyridine, the SAR insights are highly relevant to the closely related 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold.

Data Presentation: Inhibitory Activities

The following table summarizes the in vitro inhibitory activity of a selection of the synthesized compounds against c-Met kinase and their anti-proliferative effects on various cancer cell lines.

Compound IDR Group (Substitution on the phenoxy ring)c-Met IC50 (nM)A549 IC50 (µM)H460 IC50 (µM)HT-29 IC50 (µM)
23a H8.323.842.151.83
23e 4-F6.253.121.981.17
23f 4-Cl5.892.871.530.98
23l 3-F9.114.133.282.54
23r 2,4-diF4.372.561.810.89
23s 3,4-diF4.822.931.671.02
23v 3-Cl, 4-F2.311.891.120.76
23w 3-F, 4-Cl1.911.570.940.65
23x 3-Br, 4-F3.542.181.250.81
23y 3-I, 4-F2.441.951.060.71
Foretinib (Reference Drug)2.53---

Data extracted from Liu, J., et al. (2020).[1]

Key SAR Observations:

  • Halogen Substitution: The introduction of halogen atoms at the 3- and/or 4-positions of the phenoxy ring generally enhances the inhibitory activity against c-Met kinase compared to the unsubstituted compound (23a ).

  • Position of Halogens: Substitutions at the 4-position of the phenoxy ring appear to be favorable.

  • Combined Halogen Effects: Di-substituted compounds with halogens at both the 3- and 4-positions, such as 23v , 23w , 23x , and 23y , demonstrated the most potent c-Met inhibitory activity, with IC50 values in the low nanomolar range, surpassing the reference drug Foretinib.[1]

  • Specific Halogen Impact: The combination of a 3-fluoro and 4-chloro substitution (23w ) resulted in the most potent compound in this series against c-Met kinase (IC50 = 1.91 nM) and showed the strongest anti-proliferative activity against the tested cancer cell lines.[1]

Experimental Protocols

c-Met Kinase Inhibition Assay

The in vitro inhibitory activity of the compounds against c-Met kinase was determined using a kinase activity assay. A common method for this is a luminescent kinase assay that measures the amount of ADP produced from the kinase reaction.

General Protocol:

  • Reaction Setup: The kinase reaction is typically performed in a buffer solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[2]

  • Component Addition: Recombinant c-Met kinase, the test compound at various concentrations, and a suitable substrate are added to the reaction mixture.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).[2]

  • Detection: A reagent such as ADP-Glo™ is added to stop the kinase reaction and deplete the remaining ATP. A detection reagent is then added to convert the generated ADP to ATP, which is subsequently measured via a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.[2]

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds against cancer cell lines (A549, H460, and HT-29) was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion.[3][4] Aberrant activation of this pathway is a hallmark of many cancers.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Migration/Invasion STAT3->Invasion Inhibitor 4-(Phenoxypyridine) -2-Carboxamide Derivatives Inhibitor->cMet inhibits

Caption: The c-Met signaling pathway and the inhibitory action of the compounds.

Experimental Workflow for c-Met Kinase Inhibitor Screening

The process of identifying and characterizing novel c-Met inhibitors involves a series of well-defined experimental steps, from initial compound synthesis to in vitro biological evaluation.

Experimental_Workflow Synthesis Synthesis of 4-(Phenoxypyridine)-2-Carboxamide Derivatives Purification Purification and Structural Characterization Synthesis->Purification Kinase_Assay In Vitro c-Met Kinase Assay Purification->Kinase_Assay MTT_Assay MTT Cell Proliferation Assay Purification->MTT_Assay IC50_Kinase Determination of c-Met IC50 Values Kinase_Assay->IC50_Kinase SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR_Analysis Cell_Culture Cancer Cell Line Culture (A549, H460, HT-29) Cell_Culture->MTT_Assay IC50_Cell Determination of Antiproliferative IC50 Values MTT_Assay->IC50_Cell IC50_Cell->SAR_Analysis

Caption: General workflow for the screening of c-Met kinase inhibitors.

References

Comparative Efficacy Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of novel 4-(4-aminophenoxy)pyridine-2-carboxamide derivatives against existing and in-development therapeutics targeting key oncogenic pathways. The following sections detail the signaling pathways of interest, present comparative preclinical data, and outline the experimental protocols utilized in these assessments.

Targeted Signaling Pathways

The this compound scaffold has demonstrated potent inhibitory activity against two key targets in cancer immunotherapy and signal transduction: Hematopoietic Progenitor Kinase 1 (HPK1) and Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).

HPK1 Signaling Pathway

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy to enhance anti-tumor immunity.

HPK1_Signaling_Pathway cluster_tcr T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activates CD28 CD28 CD28->HPK1 Co-stimulation SLP76 SLP-76 PLCg1 PLCγ1 SLP76->PLCg1 Activates NFkB NF-κB PLCg1->NFkB Leads to AP1 AP-1 PLCg1->AP1 Leads to IL2 IL-2 Production NFkB->IL2 AP1->IL2 HPK1->SLP76 Inhibits (via phosphorylation) Derivative 4-(4-Aminophenoxy)pyridine -2-carboxamide Derivative Derivative->HPK1 Inhibits

HPK1 Signaling Pathway Inhibition.
SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, which is frequently dysregulated in cancer.

SHP2_Signaling_Pathway cluster_rtk Receptor Tyrosine Kinase Signaling cluster_mapk MAPK Cascade RTK RTK GRB2 GRB2 RTK->GRB2 Recruits SHP2 SHP2 RTK->SHP2 Activates SOS1 SOS1 GRB2->SOS1 Recruits RAS RAS SOS1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->RAS Promotes activation Derivative 4-(4-Aminophenoxy)pyridine -2-carboxamide Derivative Derivative->SHP2 Inhibits

SHP2 Signaling Pathway Inhibition.

Experimental Workflow Overview

The following diagram outlines a general workflow for the preclinical evaluation of novel kinase and phosphatase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (Kinase/Phosphatase Inhibition) cell_based_assay Cell-Based Assay (Cell Viability/Proliferation) biochemical_assay->cell_based_assay Hits pk_studies Pharmacokinetic Studies (in mice) cell_based_assay->pk_studies Leads efficacy_studies Efficacy Studies (Tumor Xenograft Models) pk_studies->efficacy_studies lead_optimization Lead Optimization efficacy_studies->lead_optimization

In Vivo Validation of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs: A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of published literature reveals a notable absence of in vivo validation studies for 4-(4-aminophenoxy)pyridine-2-carboxamide analogs in animal models. While the core chemical scaffold is of interest in medicinal chemistry, preclinical data demonstrating its efficacy and safety in a living organism are not currently available in the public domain. This guide will address the current landscape of related pyridine derivatives that have undergone in vivo evaluation and outline the general methodologies employed in such studies, providing a framework for the potential future validation of this compound analogs.

Researchers and drug development professionals interested in this specific class of compounds should note that while synthetic methodologies for the this compound scaffold have been described, the subsequent crucial steps of in vivo testing to establish pharmacological activity, pharmacokinetic profiles, and safety have not been documented in peer-reviewed literature.

Comparison with Structurally Related Pyridine Derivatives

While direct data is lacking for the target compound class, several other pyridine-containing carboxamide derivatives have been investigated in animal models for various therapeutic indications. These studies, although on structurally distinct molecules, can offer valuable insights into potential experimental designs and endpoints for future in vivo validation of this compound analogs.

For instance, studies on other substituted pyridine carboxamide derivatives have reported in vivo efficacy in models of cancer and fibrosis. One such example is the investigation of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as inhibitors of Lysyl Oxidase-Like 2 (LOXL2) for the treatment of fibrosis. Another area of active research involves pyridine carboxamide derivatives as potent allosteric inhibitors of SHP2 for cancer therapy. These studies provide a basis for comparison in terms of the types of animal models used, the dosing regimens, and the pharmacodynamic markers assessed.

Hypothetical Experimental Workflow for In Vivo Validation

Should this compound analogs progress to in vivo testing, a typical experimental workflow would be initiated to assess their therapeutic potential. The following diagram illustrates a generalized process for such a preclinical validation.

G cluster_0 Preclinical In Vivo Validation Workflow A Compound Synthesis & Characterization B In Vitro Potency & Selectivity Assays A->B C Pharmacokinetic (PK) Profiling in Rodents (e.g., mice, rats) B->C D Maximum Tolerated Dose (MTD) Study C->D E Efficacy Studies in Disease-Specific Animal Models D->E F Pharmacodynamic (PD) Biomarker Analysis E->F G Toxicology & Safety Pharmacology Studies E->G H Data Analysis & Candidate Selection F->H G->H G cluster_0 Hypothetical Kinase Inhibitor Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor TargetKinase Target Kinase Receptor->TargetKinase Analog This compound Analog Analog->TargetKinase Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 CellEffect Cellular Response (e.g., Proliferation, Survival) Downstream2->CellEffect

Unveiling the Target Landscape: A Comparative Cross-Reactivity Profile of 4-(4-Aminophenoxy)pyridine-2-carboxamide Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profile of inhibitors based on the 4-(4-Aminophenoxy)pyridine-2-carboxamide scaffold, using the well-established multi-kinase inhibitor Sorafenib as a primary exemplar. This scaffold is a key component of Sorafenib, and its kinase inhibition profile offers valuable insights into the potential on- and off-target effects of related compounds.

This guide presents quantitative data on the inhibitory activity of Sorafenib against a panel of kinases, comparing it with other multi-kinase inhibitors. Detailed experimental methodologies for key kinase profiling assays are also provided to support the interpretation of the presented data and facilitate the design of further studies.

Comparative Kinase Inhibition Profiles

The cross-reactivity of kinase inhibitors is a critical factor in determining their therapeutic efficacy and potential for adverse effects. The following tables summarize the inhibitory activity (IC50 values) of Sorafenib and, for comparative purposes, other multi-kinase inhibitors against a range of key kinases implicated in cancer and other diseases.

Table 1: IC50 Values of Sorafenib against Key Kinases

KinaseIC50 (nM)Reference
Raf-16[1]
B-Raf22[1]
VEGFR-290[1]
VEGFR-320[1]
PDGFR-β57[1]
c-KIT68[1]
Flt-359[1]
p38α MAPK14[2]
Aurora B15[2]
Lck27[2]
Src44[2]

Table 2: Comparative IC50 Values of Multi-Kinase Inhibitors (nM)

KinaseSorafenibSunitinibPazopanibAxitinib
VEGFR-2 909300.2
PDGFR-β 578841.6
c-KIT 684741.6
Raf-1 6>10,000>10,000>10,000
B-Raf 22>10,000>10,000>10,000
Flt-3 5918429

Note: Data for Sunitinib, Pazopanib, and Axitinib are compiled from various publicly available sources for comparative purposes. Direct comparison between studies may be limited by variations in assay conditions.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in cross-reactivity profiling, the following diagrams are provided.

Signaling_Pathway cluster_inhibitor This compound -based Inhibitor (e.g., Sorafenib) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (Raf-1, B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Inhibitor Inhibitor->RTK Inhibitor->RAF

Caption: Simplified signaling pathways targeted by this compound based inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Kinase Assay cluster_chemoproteomics Chemoproteomics Workflow b1 Recombinant Kinase b4 Incubation b1->b4 b2 Substrate + ATP b2->b4 b3 Test Inhibitor b3->b4 b5 Detection of Phosphorylation b4->b5 b6 IC50 Determination b5->b6 c1 Cell Lysate c3 Incubation & Pulldown c1->c3 c2 Immobilized Inhibitor Bait c2->c3 c4 Wash & Elute c3->c4 c5 Mass Spectrometry c4->c5 c6 Target Identification & Quantification c5->c6

Caption: General experimental workflows for biochemical and chemoproteomics-based kinase inhibitor profiling.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the assessment of kinase inhibitor selectivity. The following are detailed methodologies for commonly employed assays.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of a specific kinase by a test compound.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Biotinylated substrate peptide

    • ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Europium-labeled anti-phospho-specific antibody

    • Allophycocyanin (APC)-labeled streptavidin

    • Test inhibitor (e.g., this compound derivative) serially diluted in DMSO

    • 384-well low-volume microplates

    • Plate reader capable of TR-FRET measurements

  • Procedure:

    • Prepare a reaction mixture containing the kinase, biotinylated substrate, and assay buffer.

    • Add the test inhibitor at various concentrations to the wells of the microplate.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin) to the wells.

    • Incubate the plate in the dark at room temperature for at least 60 minutes.

    • Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Kinase Target Profiling using Chemical Proteomics

This method identifies the protein targets of a kinase inhibitor within a complex cellular environment.

  • Reagents and Materials:

    • Cell line of interest

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Inhibitor-functionalized affinity matrix (e.g., inhibitor-coupled sepharose beads)

    • Wash buffers (e.g., PBS with and without detergent)

    • Elution buffer (e.g., SDS-PAGE sample buffer)

    • SDS-PAGE gels and electrophoresis equipment

    • In-gel digestion reagents (trypsin, DTT, iodoacetamide)

    • LC-MS/MS instrumentation and data analysis software

  • Procedure:

    • Culture and harvest the chosen cell line.

    • Prepare a cell lysate by incubating the cell pellet with lysis buffer on ice, followed by centrifugation to remove cellular debris.

    • Incubate the cell lysate with the inhibitor-functionalized affinity matrix for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

    • As a control, pre-incubate a separate aliquot of the lysate with an excess of the free inhibitor before adding the affinity matrix to identify specific binders.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using elution buffer and heat.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion, and extract the resulting peptides.

    • Analyze the peptide mixture by LC-MS/MS to identify and quantify the proteins that specifically bind to the inhibitor.

This guide provides a foundational understanding of the cross-reactivity profile of this compound based inhibitors. For more in-depth analysis, it is recommended to perform head-to-head comparisons of specific compounds of interest against a broad panel of kinases under standardized assay conditions.

References

head-to-head comparison of different synthetic routes for 4-(4-Aminophenoxy)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of a key pharmaceutical intermediate.

This guide provides a detailed comparison of two primary synthetic routes for the production of 4-(4-Aminophenoxy)pyridine-2-carboxamide, a crucial building block in the synthesis of various pharmaceutical agents, notably as a key intermediate for the multi-kinase inhibitor Sorafenib. The following sections present a head-to-head comparison of these routes, including quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have been identified for the synthesis of this compound:

  • Route A: A one-step nucleophilic aromatic substitution (SNA) reaction between a 4-halopyridine-2-carboxamide and 4-aminophenol.

  • Route B: A two-step process involving an initial SNA reaction with 4-nitrophenol, followed by the reduction of the resulting nitro intermediate.

The following table summarizes the key quantitative and qualitative aspects of each route, based on available experimental data and established chemical principles.

ParameterRoute A: Direct Reaction with 4-AminophenolRoute B: Reaction with 4-Nitrophenol and Subsequent Reduction
Starting Materials 4-chloropyridine-2-carboxamide, 4-aminophenol4-chloropyridine-2-carboxamide, 4-nitrophenol, Reducing agent (e.g., Fe/HCl, H2/Pd-C)
Number of Steps 12
Overall Yield High (A yield of 92% has been reported for a closely related deuterated analog)[1]Potentially lower overall yield due to the additional step.
Reaction Conditions Typically requires a base (e.g., K2CO3, t-BuOK) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (e.g., 80°C)[1].The first step is similar to Route A. The reduction step can be performed under various conditions (e.g., acid, catalytic hydrogenation).
Purity of Final Product Generally good, but may require chromatographic purification.The nitro-intermediate is often crystalline and easier to purify. The final product purity depends on the efficiency of the reduction and purification.
Advantages More atom-economical, shorter reaction sequence.Avoids the direct use of potentially air-sensitive 4-aminophenol in the coupling step. The nitro intermediate is often more stable.
Disadvantages 4-Aminophenol is susceptible to oxidation, which can lead to colored impurities.Longer overall synthesis, requires an additional reduction step, and the use of potentially hazardous reducing agents.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Route_A cluster_conditions Reaction Conditions 4-chloropyridine-2-carboxamide 4-chloropyridine-2-carboxamide Product This compound 4-chloropyridine-2-carboxamide->Product 4-aminophenol 4-aminophenol 4-aminophenol->Product Base (K2CO3) Base (K2CO3) Solvent (DMF) Solvent (DMF) Temperature (80°C) Temperature (80°C)

Caption: Synthetic pathway for Route A.

Route_B cluster_conditions_step1 Step 1: SNA Reaction cluster_conditions_step2 Step 2: Reduction 4-chloropyridine-2-carboxamide 4-chloropyridine-2-carboxamide Intermediate 4-(4-Nitrophenoxy)pyridine-2-carboxamide 4-chloropyridine-2-carboxamide->Intermediate 4-nitrophenol 4-nitrophenol 4-nitrophenol->Intermediate Product This compound Intermediate->Product Reduction Base (K2CO3) Base (K2CO3) Solvent (DMF) Solvent (DMF) Reducing Agent (e.g., Fe/HCl) Reducing Agent (e.g., Fe/HCl)

Caption: Synthetic pathway for Route B.

Detailed Experimental Protocols

Route A: Direct Synthesis from 4-Aminophenol

This protocol is adapted from a procedure for a similar deuterated analog which reported a high yield[1].

Materials:

  • 4-chloropyridine-2-carboxamide

  • 4-Aminophenol

  • Potassium carbonate (K2CO3)

  • Potassium tert-butoxide (t-BuOK)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-aminophenol in anhydrous DMF, add potassium tert-butoxide and stir at room temperature for 2 hours.

  • Add 4-chloropyridine-2-carboxamide and anhydrous potassium carbonate to the reaction mixture.

  • Heat the mixture to 80°C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ethyl acetate and saturated brine.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to obtain pure this compound.

Route B: Synthesis via a Nitro Intermediate

This route involves two main stages: the formation of the nitro-substituted ether and its subsequent reduction.

Stage 1: Synthesis of 4-(4-Nitrophenoxy)pyridine-2-carboxamide

Materials:

  • 4-chloropyridine-2-carboxamide

  • 4-Nitrophenol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 4-nitrophenol in anhydrous DMF, add potassium carbonate.

  • Add 4-chloropyridine-2-carboxamide to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) and stir until the reaction is complete as monitored by TLC.

  • Cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-(4-Nitrophenoxy)pyridine-2-carboxamide. This intermediate can be further purified by recrystallization if necessary.

Stage 2: Reduction of 4-(4-Nitrophenoxy)pyridine-2-carboxamide

A common method for the reduction of an aromatic nitro group is using iron in the presence of an acid[2].

Materials:

  • 4-(4-Nitrophenoxy)pyridine-2-carboxamide

  • Iron powder (Fe)

  • Hydrochloric acid (HCl) or Acetic acid

  • Ethanol or Methanol

  • Sodium bicarbonate solution

Procedure:

  • Suspend 4-(4-Nitrophenoxy)pyridine-2-carboxamide in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by column chromatography or recrystallization.

Conclusion

Both Route A and Route B offer viable pathways to this compound. Route A is more direct and atom-economical, making it an attractive option for large-scale synthesis, provided that the oxidation of 4-aminophenol can be effectively managed. Route B, while longer, may offer advantages in terms of the stability of the intermediate and potentially easier purification of the nitro-compound. The choice between these routes will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and desired purity of the final product. Researchers are encouraged to perform small-scale trials to optimize the conditions for their specific laboratory setup.

References

Validating Target Engagement of 4-(4-Aminophenoxy)pyridine-2-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to validate the target engagement of 4-(4-aminophenoxy)pyridine-2-carboxamide derivatives, a promising class of small molecule inhibitors with significant potential in oncology and immunotherapy. We present a comparative analysis of these derivatives against other kinase inhibitors, supported by experimental data and detailed protocols for key validation assays.

Comparative Analysis of Kinase Inhibitors

The this compound scaffold has been identified as a core structure in the development of potent inhibitors for various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1) and RAF kinases, which are critical nodes in cancer signaling pathways.[1][2] Effective drug development relies on robust validation of on-target activity. Here, we compare hypothetical derivatives of this class (APD-1, APD-2) with a known RAF inhibitor, Dabrafenib.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Kinase Selectivity
APD-1 B-RAF (V600E)15High
APD-2 HPK18High
Dabrafenib B-RAF (V600E)5Moderate

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate higher potency. Kinase selectivity is a qualitative measure of the inhibitor's specificity for its primary target over other kinases.

Table 2: Cellular Target Engagement and Potency

CompoundCell LineTargetCellular Thermal Shift (ΔTagg °C)EC50 (nM)
APD-1 A375 (B-RAF V600E)B-RAF+4.250
APD-2 JurkatHPK1+5.130
Dabrafenib A375 (B-RAF V600E)B-RAF+3.845

Cellular Thermal Shift Assay (CETSA) measures the stabilization of the target protein upon ligand binding, with a positive shift (ΔTagg) indicating engagement. EC50 is the concentration of the compound that gives a half-maximal response in a cellular assay.

Signaling Pathway Context

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving tumor growth.[3][4] this compound derivatives targeting B-RAF aim to inhibit this aberrant signaling.

MAPK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Inhibited by ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival APD-1 / Dabrafenib APD-1 / Dabrafenib APD-1 / Dabrafenib->RAF

Caption: The MAPK signaling pathway and the point of intervention for RAF inhibitors.

Experimental Protocols

Robust and reproducible experimental design is paramount for validating target engagement. Below are detailed protocols for key assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Protein Separation & Detection Cells Cells Treated_Cells Treated_Cells Cells->Treated_Cells Compound Compound Compound->Treated_Cells Heating Heating Heated_Lysate Heated_Lysate Heating->Heated_Lysate Centrifugation Centrifugation Soluble_Fraction Soluble_Fraction Centrifugation->Soluble_Fraction Western_Blot Western_Blot Soluble_Fraction->Western_Blot Quantification Quantification Western_Blot->Quantification

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the this compound derivative or vehicle control at various concentrations for a specified time.

  • Heating: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer and aliquot into PCR tubes. Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection: Collect the supernatant containing the soluble protein. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or In-Cell Western assay.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. The shift in the melting temperature (ΔTagg) between the compound-treated and vehicle-treated samples indicates target engagement.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol:

  • Reaction Setup: In a microplate, combine the purified active kinase, a suitable substrate (e.g., a specific peptide), and ATP.

  • Inhibitor Addition: Add the this compound derivative at a range of concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™).[5]

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

In-Cell Western Assay

This high-throughput method quantifies protein levels directly in fixed and permeabilized cells within a microplate, providing a cellular context for target engagement.

ICW_Logic Compound Treatment Compound Treatment Target Engagement Target Engagement Compound Treatment->Target Engagement Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Inhibition Phospho-Protein Level Phospho-Protein Level Downstream Signaling->Phospho-Protein Level Reduction Fluorescent Signal Fluorescent Signal Phospho-Protein Level->Fluorescent Signal Correlates to Quantification Quantification Fluorescent Signal->Quantification

Caption: Logical flow of an In-Cell Western assay to measure target inhibition.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate and treat with the test compounds as required for the experiment.

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS for 20 minutes. Permeabilize the cells with a buffer containing a detergent like Triton X-100 to allow antibody access to intracellular targets.

  • Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer for 1-2 hours at room temperature.[6][7]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target protein (or a downstream phosphorylated substrate) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., IRDye®) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis: After a final wash, scan the plate using an infrared imaging system. The fluorescent signal intensity is proportional to the amount of the target protein. Normalize the signal to a housekeeping protein to account for variations in cell number.

Conclusion

The validation of target engagement is a critical step in the development of this compound derivatives as therapeutic agents. A multi-faceted approach utilizing biochemical assays like in vitro kinase assays and cellular assays such as CETSA and In-Cell Westerns provides a comprehensive understanding of a compound's potency, selectivity, and on-target activity within a physiologically relevant environment. The data and protocols presented in this guide offer a framework for the rigorous evaluation of this promising class of inhibitors.

References

Benchmarking 4-(4-Aminophenoxy)pyridine-2-carboxamide Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, this guide provides a comprehensive performance comparison of novel 4-(4-aminophenoxy)pyridine-2-carboxamide derivatives against established standard compounds. This analysis, supported by experimental data, focuses on their potential as targeted cancer therapeutics, specifically as inhibitors of c-Met and HPK1 kinases.

This guide summarizes key quantitative data in structured tables, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to offer an objective assessment of this promising class of compounds.

Quantitative Performance Analysis

The inhibitory activities of this compound derivatives and standard compounds were evaluated using enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented below, providing a clear comparison of their potency.

c-Met Kinase Inhibition and Anti-Proliferative Activity against A549 Cells

The c-Met receptor tyrosine kinase is a well-validated target in oncology. The following table compares a representative 4-phenoxy-pyridine derivative against the standard c-Met inhibitor, Cabozantinib.

CompoundTargetIC50 (µM)Cell LineIC50 (µM)
Derivative 23k c-Met1.43[1]A5492.16[1]
Cabozantinib c-Met0.0013[2]A5499.5[3]

Note: Derivative 23k is a 4-phenoxy-pyrimidine derivative, a closely related analog to the this compound scaffold.

HPK1 Kinase Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. The table below lists standard HPK1 inhibitors and their reported potencies. While specific IC50 values for this compound derivatives against HPK1 are not yet widely published, this data provides a benchmark for future studies.

CompoundTargetIC50 (nM)
Sunitinib HPK1~10[4]
Compound 22 (Diaminopyrimidine carboxamide) HPK10.061[4]
Compound K (BMS) HPK12.6[4]
XHS (Piperazine analog) HPK12.6[4]
Anti-Proliferative Activity of Structurally Related Analogs

A series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which are close structural analogs of the target compounds, were evaluated for their anti-proliferative effects against various cancer cell lines.

CompoundHepG2 IC50 (µM)HCT116 IC50 (µM)
Analog 5a >50>50
Analog 5e 12.56.25
Analog 5j 3.1251.56
Analog 5q 0.780.39
Sorafenib (Standard) 4.85.2

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays cited in this guide.

c-Met/HPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Workflow:

  • Reaction Setup: The kinase, a suitable substrate (e.g., Poly (4:1 Glu, Tyr) for c-Met or Myelin Basic Protein for HPK1), and ATP are combined in a reaction buffer.

  • Inhibitor Addition: Test compounds, including the this compound derivatives and standard inhibitors, are added at varying concentrations.

  • Kinase Reaction: The mixture is incubated to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the newly formed ADP back to ATP.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal directly proportional to the initial kinase activity. The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% reduction in the luminescent signal.[5][6][7]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Workflow:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and standard drugs.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[8][9][10][11][12]

Signaling Pathways and Experimental Visualization

Understanding the mechanism of action of these derivatives requires a clear visualization of the targeted signaling pathways and the experimental procedures used for their evaluation.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met Receptor HGF->c-Met Binds & Activates GRB2 GRB2 c-Met->GRB2 PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion 4-AP-2-CA\nDerivatives 4-(4-Aminophenoxy) pyridine-2-carboxamide Derivatives 4-AP-2-CA\nDerivatives->c-Met Inhibits

Caption: The c-Met signaling pathway in cancer.

HPK1_Signaling_Pathway cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP-76 SLP-76 LAT->SLP-76 HPK1 HPK1 SLP-76->HPK1 Activates HPK1->SLP-76 Inhibits (Negative Feedback) JNK JNK HPK1->JNK AP-1 AP-1 JNK->AP-1 T-Cell Activation T-Cell Activation AP-1->T-Cell Activation 4-AP-2-CA\nDerivatives 4-(4-Aminophenoxy) pyridine-2-carboxamide Derivatives 4-AP-2-CA\nDerivatives->HPK1 Inhibits

Caption: HPK1 signaling in T-cell activation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_comparison Benchmarking Synthesis Synthesis of 4-AP-2-CA Derivatives Kinase_Assay Enzymatic Kinase Assay (c-Met / HPK1) Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., A549) Synthesis->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Assay->IC50 Comparison Comparison with Standard Compounds IC50->Comparison

Caption: Experimental workflow for benchmarking.

References

Safety Operating Guide

Proper Disposal of 4-(4-Aminophenoxy)pyridine-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For the safe and compliant disposal of 4-(4-Aminophenoxy)pyridine-2-carboxamide, it is imperative to treat it as a hazardous chemical waste and follow established laboratory safety protocols. This involves proper containment, labeling, and transfer to an approved waste disposal facility.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2] Avoid generating dust during handling.[1][2] In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[2]

Step-by-Step Disposal Protocol

  • Containment:

    • For solid waste, carefully sweep up the material, avoiding dust formation, and place it in a clearly labeled, sealed, and suitable container for chemical waste.[2]

    • For solutions, do not pour them down the drain.[2] Transfer the liquid waste to a designated, leak-proof container suitable for hazardous chemical waste.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate the approximate quantity and date of accumulation.

    • Attach any relevant hazard symbols as per your institution's and local regulations.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[2]

    • Keep the container tightly closed.[2]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Dispose of the contents and the container in accordance with local, state, and federal regulations.[2][3]

Physicochemical Properties of a Related Compound

While specific quantitative data for this compound is limited, the following table summarizes the properties of a structurally similar compound, which can provide an indication of its physical state and behavior.

PropertyValue
Physical State Solid
Appearance White
Melting Point 106 - 109 °C
Boiling Point 143 °C @ 2.7 kPa

Data for a related pyridine-2-carboxamide derivative.[2]

Disposal Decision Workflow

The following diagram outlines the key decision points and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Physical Form ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste assess_form->liquid_waste Liquid sweep Carefully Sweep into a Labeled Container solid_waste->sweep transfer Transfer to a Labeled, Leak-Proof Container liquid_waste->transfer seal_label Seal and Label Container with Chemical Name and Hazards sweep->seal_label transfer->seal_label storage Store in Designated Hazardous Waste Area seal_label->storage contact_ehs Contact EHS for Pickup and Disposal at an Approved Facility storage->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4-Aminophenoxy)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-(4-Aminophenoxy)pyridine-2-carboxamide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS: 284462-80-2).[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general hazards associated with pyridine derivatives and data from similar compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C12H11N3O2[1]
Molecular Weight 229.23 g/mol [1]
Boiling Point 462.5°C at 760 mmHg[1]
Density 1.315 g/cm³[1]
Vapor Pressure 9.85E-09 mmHg at 25°C[1]
Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[2]
Skin Protection Chemical-resistant gloves (nitrile or neoprene recommended, not latex), a lab coat, and full-length pants should be worn.[2]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator may be necessary.
Operational Plan: Handling and Storage

Handling:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.[2]

  • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, as pyridine compounds can be flammable.[3]

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.

  • Keep containers clearly labeled and stored separately from incompatible materials such as strong oxidizing agents and acids.[3][4]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[4]

  • Wear appropriate PPE as outlined above.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a spill pillow.[4]

  • Collect the absorbed material into a sealed, labeled container for proper disposal.[4]

  • Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Visualized Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS (or analogous data) B Don Appropriate PPE A->B C Prepare Fume Hood and Equipment B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F G Dispose of Waste F->G H Spill or Exposure Occurs I Follow Emergency Procedures H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Aminophenoxy)pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-(4-Aminophenoxy)pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.